4-Amino-3,5-dinitrobenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155951. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-3,5-dinitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O5/c8-6-4(10(13)14)1-3(7(9)12)2-5(6)11(15)16/h1-2H,8H2,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVZFENSTYWDDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202692 | |
| Record name | 4-Amino-3,5-dinitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54321-79-8 | |
| Record name | 4-Amino-3,5-dinitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54321-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3,5-dinitrobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054321798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 54321-79-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155951 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-3,5-dinitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-3,5-dinitrobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 4-Amino-3,5-dinitrobenzamide in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, largely due to the emergence of multidrug-resistant strains. This necessitates the discovery of novel therapeutic agents with unique mechanisms of action. The dinitrobenzamide class of compounds has emerged as a promising avenue of research, with potent activity against Mtb. This technical guide provides a comprehensive overview of the mechanism of action of 4-Amino-3,5-dinitrobenzamide and its analogues, focusing on their interaction with the essential mycobacterial enzyme, Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). This document details the molecular basis of inhibition, presents quantitative efficacy data, outlines key experimental protocols, and provides visual representations of the pertinent biological pathways and experimental workflows.
Introduction
The mycobacterial cell wall is a complex and unique structure, essential for the survival and pathogenesis of Mycobacterium tuberculosis. It is a primary target for many antitubercular drugs. A crucial component of the cell wall is arabinogalactan, the synthesis of which depends on the precursor decaprenyl-phospho-arabinofuranose (DPA). The enzyme DprE1, a flavin-dependent oxidoreductase, is indispensable for the production of DPA.[1] Its essentiality and absence of a human homologue make it an attractive target for novel drug development.[1]
The 3,5-dinitrobenzamide scaffold has been identified as a potent inhibitor of Mtb growth. These compounds act as covalent inhibitors of DprE1, leading to the disruption of cell wall synthesis and subsequent bacterial death. This guide focuses on the specifics of this mechanism, providing the technical details necessary for researchers in the field of TB drug discovery.
The Molecular Target: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1)
DprE1 is a key enzyme in the arabinogalactan biosynthesis pathway. It catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to DPA, which is the sole donor of arabinose for the synthesis of the arabinan domains of arabinogalactan and lipoarabinomannan.[1] This epimerization is a two-step process involving DprE1 and DprE2. DprE1 oxidizes DPR to decaprenyl-phospho-2-keto-D-ribose (DPX), which is then reduced by DprE2 to DPA.
Mechanism of Covalent Inhibition by Dinitrobenzamides
This compound and related dinitrobenzamides are pro-drugs that require activation within the mycobacterium. The mechanism of action involves the following key steps:
-
Reductive Activation: The nitro group of the dinitrobenzamide is reduced by the reduced flavin adenine dinucleotide (FADH2) cofactor of DprE1, forming a reactive nitroso intermediate.[1]
-
Nucleophilic Attack: The sulfur atom of a cysteine residue in the active site of DprE1, specifically Cysteine 387 (Cys387), acts as a nucleophile.[1]
-
Covalent Adduct Formation: The nucleophilic sulfur of Cys387 attacks the electrophilic nitroso group of the activated inhibitor, resulting in the formation of a stable covalent bond between the drug and the enzyme.[1]
-
Irreversible Inhibition: This covalent modification of the active site leads to the irreversible inactivation of DprE1, halting the synthesis of DPA and, consequently, the entire arabinogalactan biosynthesis pathway. Disruption of the cell wall integrity ultimately leads to bacterial cell death.
Signaling Pathway of DprE1 Inhibition
Caption: Covalent inhibition of DprE1 by this compound.
Quantitative Data: In Vitro Efficacy
The antimycobacterial activity of dinitrobenzamide derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv. The following table summarizes the MIC values for several representative 3,5-dinitrobenzamide compounds.
| Compound ID | Structure | MIC (µg/mL) against Mtb H37Rv | Reference |
| c2 | N-(4-(benzyloxy)benzyl)-3,5-dinitrobenzamide | 0.031 | [2] |
| d1 | N-(4-(4-chlorophenoxy)benzyl)-3,5-dinitrobenzamide | 0.031 | [2] |
| d2 | N-(4-(4-fluorophenoxy)benzyl)-3,5-dinitrobenzamide | 0.031 | [2] |
| Isoniazid | (Control) | 0.031 | [2] |
Experimental Protocols
Synthesis of 3,5-Dinitrobenzamide Derivatives
A general synthetic approach for 3,5-dinitrobenzamide derivatives starts with commercially available 3,5-dinitrobenzoic acid.
Step 1: Acyl Chloride Formation 3,5-dinitrobenzoic acid is refluxed with thionyl chloride (SOCl₂) to produce 3,5-dinitrobenzoyl chloride. The excess SOCl₂ is removed under reduced pressure.
Step 2: Amide Coupling The resulting 3,5-dinitrobenzoyl chloride is reacted with a desired amine in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) to yield the corresponding N-substituted 3,5-dinitrobenzamide.
Step 3: Purification The crude product is typically purified by column chromatography on silica gel.
Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay used to determine the MIC of a compound against Mtb.
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
M. tuberculosis H37Rv culture
-
Test compound stock solution (in DMSO)
-
Alamar Blue reagent
-
10% Tween 80
Procedure:
-
Plate Preparation: Add sterile water to the perimeter wells of the 96-well plate to prevent evaporation.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in 7H9 broth directly in the microplate. A drug-free control (containing only DMSO at the same concentration as the test wells) and a media-only control are included.
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared Mtb inoculum to all wells except the media-only control.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: After incubation, add a mixture of Alamar Blue reagent and 10% Tween 80 to each well.
-
Second Incubation: Re-incubate the plate for 24 hours.
-
Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
DprE1 Enzymatic Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DprE1.
Materials:
-
Purified recombinant DprE1 enzyme
-
Decaprenylphosphoryl-β-D-ribose (DPR) substrate
-
FAD cofactor
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound
-
Detection reagent (e.g., a fluorescent probe that reacts with the product or a coupled enzyme system)
Procedure:
-
Reaction Setup: In a microplate, combine the reaction buffer, DprE1 enzyme, and FAD.
-
Inhibitor Addition: Add the test compound at various concentrations to the wells. A no-inhibitor control (with DMSO) is included.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the DPR substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time.
-
Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, absorbance).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow for Antitubercular Drug Discovery
Caption: A typical experimental workflow for the discovery of novel antitubercular agents.
Conclusion
This compound and its analogues represent a compelling class of antitubercular agents that exert their bactericidal effect through the covalent and irreversible inhibition of DprE1, a critical enzyme in the mycobacterial cell wall synthesis pathway. The detailed mechanism of action, involving reductive activation and nucleophilic attack by a key cysteine residue, provides a solid foundation for the rational design of next-generation DprE1 inhibitors. The potent in vitro activity of this scaffold underscores its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of these and other novel antitubercular compounds. Further research and development focusing on optimizing the pharmacokinetic and safety profiles of dinitrobenzamide derivatives are warranted to translate their promising in vitro efficacy into clinically effective treatments for tuberculosis.
References
An In-Depth Technical Guide to the 3,5-Dinitrobenzamide Scaffold as a DprE1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Core Subject: The discovery and characterization of the 3,5-dinitrobenzamide scaffold, represented by the core structure 4-Amino-3,5-dinitrobenzamide, as a class of covalent inhibitors targeting Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) in Mycobacterium tuberculosis.
Executive Summary
Tuberculosis (TB) remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery of novel therapeutic agents that act on new biological targets. Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) has emerged as a highly vulnerable and clinically validated target essential for the biosynthesis of the mycobacterial cell wall. The 3,5-dinitrobenzamide (DNB) scaffold represents a promising class of mechanism-based covalent inhibitors of DprE1. These compounds exhibit potent bactericidal activity by irreversibly inactivating the enzyme, thereby blocking the synthesis of critical cell wall components and leading to cell lysis. This technical guide provides a comprehensive overview of the DprE1 pathway, the mechanism of inhibition by DNBs, quantitative activity data for representative analogs, detailed experimental protocols for their evaluation, and a discussion of their structure-activity relationships (SAR).
The DprE1 Target and Pathway
DprE1 is a flavin adenine dinucleotide (FAD)-dependent oxidase that plays a pivotal role in the synthesis of arabinan, a major component of the mycobacterial cell wall. Specifically, DprE1 catalyzes the first of a two-step epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), which is the sole donor of arabinose for the biosynthesis of arabinogalactan (AG) and lipoarabinomannan (LAM).[1][2][3]
The pathway proceeds as follows:
-
Oxidation: DprE1 oxidizes the C2' hydroxyl group of DPR to form the keto-intermediate, decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX). In this step, the FAD cofactor is reduced to FADH₂.
-
Reduction: The partner enzyme, DprE2, subsequently reduces DPX to DPA in an NADH-dependent manner.
Inhibition of DprE1 halts the production of DPA, disrupting the synthesis of AG and LAM and compromising the structural integrity of the cell wall, ultimately leading to bacterial death.[3][4]
References
- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. Structure-activity relationship mediated molecular insights of DprE1 inhibitors: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Space Exploration of DprE1 Inhibitors Using Chemoinformatics and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Nitro Groups in the Bioactivity of Dinitrobenzamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant pathogens poses a significant threat to global health, necessitating the urgent development of novel antimicrobial agents. Among the promising scaffolds, dinitrobenzamides have garnered considerable attention for their potent bioactivity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. This technical guide delves into the critical role of the nitro functional groups in defining the therapeutic efficacy of this class of compounds, offering a comprehensive overview of their mechanism of action, structure-activity relationships, and key experimental findings.
Mechanism of Action: Covalent Inhibition Driven by Nitro Group Reduction
The primary mechanism by which dinitrobenzamides exert their antimycobacterial effect is through the covalent inhibition of a crucial enzyme in the mycobacterial cell wall synthesis pathway: decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2][3] This enzyme is essential for the biosynthesis of arabinogalactan and lipoarabinomannan, two vital components of the mycobacterial cell wall.[1]
The bioactivity of dinitrobenzamides is intrinsically linked to the presence of the nitro groups, which act as a "warhead." The process is initiated by the enzymatic reduction of one of the nitro groups by the flavin adenine dinucleotide (FAD) cofactor within the active site of DprE1.[2] This reduction transforms the nitro group into a highly reactive nitroso intermediate.[2] Subsequently, the sulfur atom of a cysteine residue (Cys387) in the DprE1 active site performs a nucleophilic attack on the nitroso group, leading to the formation of a stable covalent bond between the dinitrobenzamide molecule and the enzyme.[2][3] This irreversible inhibition of DprE1 disrupts the production of essential cell wall precursors, ultimately leading to bacterial death.[1][2]
This mechanism-based inhibition, where the target enzyme activates the drug, confers a high degree of selectivity for mycobacteria and minimizes off-target effects.[3]
Caption: Covalent inhibition of DprE1 by dinitrobenzamides.
Structure-Activity Relationship: The Criticality of the Dinitro Substitution
The position and number of nitro groups on the benzamide scaffold are paramount for bioactivity. Structure-activity relationship (SAR) studies have consistently demonstrated that the 3,5-dinitro substitution pattern is optimal for potent antimycobacterial activity.[1]
Compounds with a single nitro group or with nitro groups at other positions on the aromatic ring generally exhibit significantly lower or no activity.[1] For instance, a study comparing different nitro-substituted benzamides found that the 3,5-dinitro derivatives had minimum inhibitory concentrations (MICs) that were thousands of times lower than their counterparts with a single 3-nitro or 4-nitro substitution.[1] This highlights the essential role of both nitro groups in the interaction with the DprE1 active site and the subsequent activation process.
Furthermore, modifications to other parts of the dinitrobenzamide molecule, such as the N-alkyl chain length and the presence of terminal aromatic groups, can modulate the overall lipophilicity and binding affinity, thereby influencing the potency.[2][4] However, the 3,5-dinitro core remains the indispensable pharmacophore.
Quantitative Bioactivity Data
The following tables summarize the in vitro antimycobacterial activity of representative dinitrobenzamide derivatives against Mycobacterium tuberculosis H37Rv.
Table 1: Bioactivity of N-Alkyl-3,5-Dinitrobenzamides
| Compound ID | N-Alkyl Chain Length | MIC (µg/mL)[1] | MIC (µM)[1] |
| 9 | C4 | >128 | >455 |
| 10 | C6 | 0.25 | 0.84 |
| 11 | C8 | 0.03 | 0.10 |
| 12 | C10 | 0.016 | 0.05 |
| 13 | C12 | 0.06 | 0.16 |
| 14 | C14 | 0.5 | 1.25 |
| 15 | C16 | >128 | >298 |
Table 2: Bioactivity of Dinitrobenzamide Analogs with Terminal Aromatic Groups
| Compound ID | Linker and Terminal Group | MIC (µg/mL)[2] | MIC (µM)[2] |
| a1 | Piperidine | >10 | >34.2 |
| a5 | 4-Phenylpiperidine | 0.156 | 0.42 |
| b1 | 2-Hydroxyethyl | 1.25 | 4.64 |
| c2 | 2-(4-Chlorophenoxy)ethyl | 0.031 | 0.08 |
| d1 | 3-Phenoxypropyl | 0.031 | 0.09 |
| d2 | 3-(4-Chlorophenoxy)propyl | 0.031 | 0.08 |
Experimental Protocols
General Synthesis of N-Alkyl-3,5-Dinitrobenzamides
A common synthetic route to N-alkyl-3,5-dinitrobenzamides involves the acylation of a primary amine with 3,5-dinitrobenzoyl chloride.[1]
References
- 1. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Dinitrobenzamide Compounds: A Technical Guide for Drug Development Professionals
An In-depth Review of the Absorption, Distribution, Metabolism, and Excretion of a Promising Class of Therapeutic Agents
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of dinitrobenzamide compounds. This class of molecules, characterized by a benzamide scaffold bearing two nitro groups, has garnered interest for various therapeutic applications, notably as antimicrobial agents. A thorough understanding of their pharmacokinetic profile is paramount for researchers, scientists, and drug development professionals to advance these compounds from the laboratory to clinical applications. This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes the known mechanism of action.
Quantitative Pharmacokinetic Data
The publicly available quantitative pharmacokinetic data for dinitrobenzamide compounds is currently limited. The majority of research has focused on their synthesis and in vitro activity, with fewer studies detailing their in vivo disposition. The following table summarizes the available data for 1,3-dinitrobenzene, a structurally related compound, in rats and hamsters. It is important to note that while not a dinitrobenzamide, this data provides the most relevant available quantitative insight into the in vivo behavior of a dinitroaromatic compound.
| Compound | Species | Dose (mg/kg, i.p.) | Cmax (nmol/mL) | Tmax (hr) | AUC (ng·h/mL) | Half-life (t½) (hr) | Bioavailability (%) | Reference |
| 1,3-Dinitrobenzene | Rat | 25 | 99.5 | N/A | N/A | N/A | N/A | [1] |
| 1,3-Dinitrobenzene | Hamster | 25 | 46.3 | N/A | N/A | N/A | N/A | [1] |
N/A: Not Available in the cited literature.
The significant difference in peak plasma concentrations (Cmax) between rats and hamsters highlights the importance of species-specific pharmacokinetic studies in preclinical development.[1] Further research is critically needed to establish a comprehensive pharmacokinetic profile, including Tmax, AUC, half-life, and oral bioavailability, for a broader range of dinitrobenzamide derivatives to facilitate robust structure-activity relationship (SAR) and structure-pharmacokinetic relationship (SPKR) studies.
Metabolism and Excretion
Studies on nitromide (3,5-dinitrobenzamide) in rats have provided foundational knowledge regarding the metabolism and excretion of this class of compounds. The primary route of elimination is through metabolism, with subsequent excretion in both urine and feces.
Following oral administration to rats, approximately 67.9% of the nitromide dose is excreted in the urine and 32.6% in the feces over 96 hours.[2] The metabolic transformation of dinitrobenzamides is characterized by the reduction of the nitro groups. Metabolites are typically found in reduced forms, such as monoamines and diamines, and their conjugates.[2] This nitroreduction is a key step in both the bioactivation and detoxification pathways of nitroaromatic compounds.
Experimental Protocols
A detailed understanding of the methodologies employed in pharmacokinetic studies is crucial for the replication and interpretation of results. Below is a representative, detailed protocol for an in vivo pharmacokinetic study of a dinitrobenzamide compound in rats, based on established practices in the field.
Representative In Vivo Pharmacokinetic Study Protocol in Rats
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old, weighing 200-250 g).
-
Acclimation: Animals are acclimated for at least one week prior to the study in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water.
-
Housing: Animals are housed in metabolic cages for studies requiring urine and feces collection.
2. Compound Formulation and Administration:
-
Formulation: The dinitrobenzamide compound is formulated in a vehicle suitable for the intended route of administration (e.g., a solution in saline or a suspension in 0.5% carboxymethylcellulose for oral gavage; a solution in a biocompatible solvent for intravenous injection).
-
Dose: A minimum of two dose levels, a low dose and a high dose, are typically evaluated to assess dose proportionality.
-
Administration:
-
Intravenous (IV): Administered as a bolus injection via the tail vein.
-
Oral (PO): Administered by oral gavage.
-
3. Sample Collection:
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points post-dose (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.
-
Excreta Collection (for metabolism and excretion studies): Urine and feces are collected at specified intervals (e.g., 0-8, 8-24, 24-48, 48-72, and 72-96 hours) using metabolic cages.
4. Bioanalytical Method for Quantification:
-
Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in biological matrices.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., acetonitrile or methanol) containing an internal standard. The supernatant is then evaporated and reconstituted in a suitable solvent for injection into the HPLC-MS/MS system.
-
Chromatographic Conditions: A C18 reverse-phase column is commonly used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for optimal selectivity and sensitivity.
-
Method Validation: The bioanalytical method is validated according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.
5. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin®.
Mechanism of Action and Associated Pathways
Recent research has elucidated a key mechanism of action for certain dinitrobenzamide compounds, particularly in the context of their antimycobacterial activity. These compounds act as covalent inhibitors of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall.
The inhibitory mechanism involves a bioactivation step within the target organism. The dinitrobenzamide compound enters the active site of the DprE1 enzyme. One of the nitro groups is then reduced by the enzyme's flavin adenine dinucleotide (FAD) cofactor to a nitroso intermediate. This reactive intermediate subsequently undergoes a nucleophilic attack by a cysteine residue (Cys387) in the active site of DprE1, leading to the formation of a covalent bond and irreversible inhibition of the enzyme. The inhibition of DprE1 disrupts the synthesis of essential cell wall components, ultimately leading to bacterial cell death.
Conclusion
Dinitrobenzamide compounds represent a promising area of research for the development of new therapeutic agents. This technical guide has synthesized the available information on their pharmacokinetics, highlighting both what is known and where significant data gaps remain. The provided representative experimental protocol offers a framework for future in vivo studies, which are essential for a more complete understanding of the ADME properties of this chemical class. Furthermore, the elucidation of the DprE1 inhibition mechanism provides a clear target for structure-based drug design and optimization. Continued research into the quantitative pharmacokinetics and in vivo efficacy of novel dinitrobenzamide derivatives is crucial to unlock their full therapeutic potential.
References
In Silico Modeling of 4-Amino-3,5-dinitrobenzamide Binding to DprE1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational methodologies used to model the binding of 4-Amino-3,5-dinitrobenzamide and related dinitrobenzamide (DNB) derivatives to Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis. DprE1's essential role and absence in humans make it a prime target for novel anti-tuberculosis drugs.[1] This document outlines the core mechanisms of DprE1 inhibition, detailed protocols for in silico experiments, quantitative binding data, and visual representations of the relevant biological pathways and experimental workflows.
Mechanism of DprE1 Inhibition by Nitroaromatic Compounds
DprE1 is a flavin adenine dinucleotide (FAD)-dependent oxidoreductase that, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[2][3] DPA is the sole donor of arabinose for the synthesis of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall.[1][4]
Nitroaromatic compounds, including dinitrobenzamides, are covalent inhibitors of DprE1.[5] The inhibitory mechanism proceeds as follows:
-
The FAD cofactor within DprE1 reduces the nitro group of the inhibitor to a reactive nitroso derivative.[5][6]
-
This nitroso intermediate is then susceptible to nucleophilic attack by the thiol group of a cysteine residue (Cys387) in the active site of DprE1.[5][7]
-
This attack forms a covalent semimercaptal bond between the inhibitor and the enzyme, leading to irreversible inhibition.[6]
This "suicide inhibition" mechanism is highly effective and is a hallmark of several classes of potent DprE1 inhibitors.[6]
Quantitative Data: Binding Affinities and Biological Activity
The following tables summarize key quantitative data for dinitrobenzamide derivatives and other DprE1 inhibitors from various in silico and in vitro studies. This data is crucial for structure-activity relationship (SAR) analysis and for validating computational models.
Table 1: Molecular Docking Scores of DprE1 Inhibitors
| Compound Class | Specific Compound Example | PDB ID Used | Docking Software | Binding Affinity (kcal/mol) | Reference |
| Dinitrobenzamide Derivatives | c2, d1, d2 | 4FDN | GOLD | Not specified, poses analyzed | [5] |
| Benzothiazinones (BTZ) | BTZ043 | Not specified | AutoDock | -11.49 | [8] |
| Natural Products | CNP0123918 | Not specified | Not specified | Not specified | [4] |
| Natural Products | CNP0041612 | Not specified | Not specified | Not specified | [4] |
| Natural Products | CNP0281145 | Not specified | Not specified | Not specified | [4] |
| Chromen-2-one Derivatives | C1-C6 | 4FEH | AutoDock Vina | -8.3 to -10.0 | [9] |
| Azaindole Derivatives | Hit 2 (chEMBL_SDF:357100) | 4KW5 | Not specified | < -9.0 | [10] |
| StreptomeDB Compounds | Hydroxythaxtomin A | Not specified | AutoDock 4.2.6 | -51.2 (MM-GBSA) | [11] |
| StreptomeDB Compounds | Lajollamycin B | Not specified | AutoDock 4.2.6 | -50.5 (MM-GBSA) | [11] |
Table 2: In Vitro Biological Activity of DprE1 Inhibitors
| Compound Class | Specific Compound Example | Minimum Inhibitory Concentration (MIC) | Reference |
| Dinitrobenzamide Derivatives | c2, d1, d2 | 0.031 µg/mL | [5] |
| N-alkyl Nitrobenzamides | Most active derivative | 16 ng/mL | [2][7] |
| Benzothiazinones | BTZ043 | 1 ng/mL | [12] |
| Dinitrobenzamides | DNB1 | Potent against XDR strains | [12] |
| Pyrazole-tethered coumarin | Not specified | 6.25 µg/mL | [4] |
Experimental Protocols for In Silico Modeling
This section provides detailed methodologies for performing molecular docking and molecular dynamics simulations to study the binding of this compound to DprE1. These protocols are synthesized from common practices reported in the literature.[9][13][14]
Molecular Docking Protocol
Objective: To predict the binding pose and estimate the binding affinity of this compound within the DprE1 active site.
Methodology:
-
Protein Preparation:
-
Obtain the crystal structure of M. tuberculosis DprE1 from the Protein Data Bank (PDB). Recommended structures include 4FDN, 4P8K, or 4KW5, which are commonly used for docking studies.[5][10][13]
-
Remove all non-essential water molecules and ligands from the PDB file. In some cases, a key water molecule involved in bridging interactions with the FAD cofactor may be retained.[5]
-
Add hydrogen atoms to the protein structure, which is crucial for correct ionization and hydrogen bonding.
-
Assign partial charges to all atoms (e.g., using Gasteiger charges).
-
If necessary, build any missing loops or residues in the protein structure using tools like the 'Build Loop' function in MOE or similar software.[14]
-
Convert the prepared protein structure to the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).[13]
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges and define the rotatable bonds.
-
Convert the prepared ligand to the appropriate file format (e.g., PDBQT).
-
-
Grid Box Generation:
-
Define the docking search space by creating a grid box centered on the active site of DprE1.[13]
-
The active site can be identified based on the position of the co-crystallized ligand in the PDB structure or by locating the FAD cofactor and the catalytic Cys387 residue.[5]
-
A typical grid box size is 30 x 30 x 30 Å with a spacing of 0.375 Å, ensuring it encompasses the entire binding pocket.[13]
-
-
Molecular Docking Simulation:
-
Pose Analysis and Selection:
-
Analyze the resulting docking poses based on their predicted binding energies (docking scores).
-
Visually inspect the top-scoring poses to assess the plausibility of the interactions, such as hydrogen bonds, hydrophobic interactions, and proximity to key residues like Cys387 and the FAD cofactor.[5][8]
-
The best pose is typically selected based on a combination of the lowest binding energy and the most favorable interactions with the active site.
-
Molecular Dynamics (MD) Simulation Protocol
Objective: To evaluate the stability of the DprE1-ligand complex over time and to analyze the dynamic nature of the molecular interactions.
Methodology:
-
System Preparation:
-
Use the best-ranked docked pose of the DprE1-4-Amino-3,5-dinitrobenzamide complex as the starting structure.
-
Immerse the complex in a periodic box of a suitable water model (e.g., TIP3P).
-
Neutralize the system by adding counter-ions (e.g., Na+ or Cl-).
-
Use a standard force field such as OPLS or AMBER for the protein and ligand.
-
-
Energy Minimization:
-
Perform a series of energy minimization steps to relax the system and remove any steric clashes. This is typically done using the steepest descent and conjugate gradient algorithms.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Subsequently, equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density. This involves short simulation runs (e.g., 100-500 ps for each phase).
-
-
Production MD Simulation:
-
Trajectory Analysis:
-
Analyze the resulting trajectory to assess the stability of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): To monitor the overall stability of the protein backbone and the ligand's position.[9]
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.[9]
-
Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the ligand and protein over time.
-
-
Calculate the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to provide a more accurate estimation of binding affinity.[10][11]
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.
DprE1-DprE2 Enzymatic Pathway and Inhibition
Caption: Mechanism of DprE1-DprE2 pathway and its covalent inhibition by this compound.
In Silico Modeling Workflow
Caption: A generalized workflow for in silico modeling of ligand binding to DprE1.
References
- 1. benchchem.com [benchchem.com]
- 2. preprints.org [preprints.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Computational Approach to Repurposing Natural Products for DprE1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure, Dynamics, and Interaction of Mycobacterium tuberculosis (Mtb) DprE1 and DprE2 Examined by Molecular Modeling, Simulation, and Electrostatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In‐Silico Exploration of the StreptomeDB Database for Potential Irreversible DprE1 Inhibitors toward Antitubercular Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Virtual Screening of Small Molecular Inhibitors against DprE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
Methodological & Application
Application Note: HPLC Analysis for Purity Determination of 4-Amino-3,5-dinitrobenzamide
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative determination of the purity of 4-Amino-3,5-dinitrobenzamide and the separation of its potential related substances.
Introduction
This compound is a chemical compound with the molecular formula C₇H₆N₄O₅[1]. Accurate determination of its purity is crucial for its application in research and pharmaceutical development. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound. The method is designed to be specific, accurate, and precise, allowing for the separation of the main component from its potential impurities.
HPLC Method Parameters
A summary of the HPLC instrument conditions is provided in the table below. These parameters have been established based on methods for similar aromatic and amino-containing compounds.[2][3]
| Parameter | Condition |
| HPLC System | Quaternary or Binary Gradient HPLC System with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 1: HPLC Method Parameters
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Table 2: Gradient Elution Program
Experimental Protocols
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade or higher)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Methanol (HPLC grade)
Solution Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
-
Diluent (50:50 Acetonitrile:Water): Mix equal volumes of acetonitrile and HPLC grade water.
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly.
-
-
Sample Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer it into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly.
-
Chromatographic Procedure
-
Set up the HPLC system according to the parameters in Table 1.
-
Equilibrate the column with the initial mobile phase composition (90% A: 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Perform five replicate injections of the Standard Solution to check for system suitability.
-
Inject the Sample Solution in duplicate.
-
After all injections, wash the column with a high percentage of organic solvent (e.g., 90% Acetonitrile) for 30 minutes before storing it in an appropriate solvent (e.g., 80:20 Methanol:Water).
System Suitability Test (SST)
The system suitability test is a critical component to ensure the HPLC system is performing correctly. The following parameters should be monitored for the this compound peak in the replicate injections of the Standard Solution.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Table 3: System Suitability Test Acceptance Criteria
Calculation of Purity
The purity of the this compound sample is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
References
Application Note: A Validated LC-MS/MS Method for the Quantification of 4-Amino-3,5-dinitrobenzamide in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Amino-3,5-dinitrobenzamide in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reverse-phase column. The analyte and its stable isotope-labeled internal standard are detected using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The method was validated according to international guidelines and demonstrated excellent linearity, accuracy, precision, and stability, making it suitable for pharmacokinetic and toxicokinetic studies in drug development.
Experimental Protocols
Materials and Reagents
-
This compound (Reference Standard)
-
This compound-¹³C₆, ¹⁵N (Internal Standard, IS)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K₂EDTA)
Instrumentation and Conditions
A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer was used for the analysis. The detailed instrumental parameters are summarized in Table 1.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
|---|---|
| LC System | |
| Column | C18 Reverse-Phase (e.g., Waters X-Terra C18, 2.1 x 100 mm, 3.5 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[2][3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | |
| 0.0 - 1.0 min | 5% B |
| 1.0 - 4.0 min | 5% to 95% B |
| 4.0 - 5.0 min | 95% B |
| 5.1 - 7.0 min | 5% B (Re-equilibration) |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Curtain Gas | 30 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| IonSpray Voltage | +4500 V |
| Temperature | 400°C |
| MRM Transitions | |
| This compound | Q1: 227.1 -> Q3: 209.1 (Quantifier), 181.1 (Qualifier) |
| Internal Standard | Q1: 234.1 -> Q3: 216.1 |
Note: MRM transitions are hypothetical and should be optimized empirically based on the compound's fragmentation pattern. The molecular formula for this compound is C₇H₆N₄O₅ with a molecular weight of 226.15 g/mol [4].
Preparation of Standards and Quality Control (QC) Samples
Stock solutions of this compound (1 mg/mL) and the internal standard (1 mg/mL) were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.[5]
Sample Preparation Protocol
A simple protein precipitation method was employed for sample extraction[3][6][7][8].
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of acetonitrile containing the internal standard (e.g., 50 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Method Validation Summary
The method was validated for selectivity, linearity, accuracy, precision, matrix effect, recovery, and stability according to regulatory guidelines[9][10][11][12].
Selectivity
Selectivity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte and the internal standard.[12]
Linearity and Lower Limit of Quantification (LLOQ)
The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99. The LLOQ was established at 1.0 ng/mL, with accuracy and precision within ±20%.
Table 2: Calibration Curve Linearity
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Concentration Range | 1.0 - 1000 ng/mL | - |
| Regression Model | Linear, 1/x² weighting | - |
| Mean r² (n=3) | 0.998 | ≥ 0.99 |
| LLOQ | 1.0 ng/mL | Accuracy: ±20%, Precision: ≤20% CV |
| ULOQ | 1000 ng/mL | Accuracy: ±15%, Precision: ≤15% CV |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (LLOQ, Low, Mid, High) in six replicates over three separate days.
Table 3: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day (n=18) Mean Conc. (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
|---|---|---|---|---|---|---|---|
| LLOQ | 1.0 | 1.04 | 104.0 | 8.5 | 1.06 | 106.0 | 11.2 |
| Low QC | 3.0 | 2.95 | 98.3 | 6.2 | 2.98 | 99.3 | 7.8 |
| Mid QC | 100 | 102.1 | 102.1 | 4.1 | 101.5 | 101.5 | 5.5 |
| High QC | 800 | 790.5 | 98.8 | 3.5 | 795.2 | 99.4 | 4.9 |
Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ), Precision ≤15% CV (≤20% for LLOQ).[5][10]
Matrix Effect and Recovery
The matrix effect was assessed by comparing the analyte response in post-extraction spiked plasma with the response in a pure solution. Recovery was determined by comparing the analyte response in pre-extraction spiked plasma to that in post-extraction spiked plasma.
Table 4: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Mean Matrix Factor | Mean Recovery (%) |
|---|---|---|---|
| Low QC | 3.0 | 0.98 | 94.5 |
| High QC | 800 | 1.01 | 96.2 |
Acceptance Criteria: The CV of the matrix factor and recovery should be ≤15%.
Stability
The stability of this compound was evaluated under various conditions to ensure sample integrity during storage and processing.
Table 5: Stability Assessment
| Stability Condition | Duration | QC Level | Mean Stability (% of Nominal) | Acceptance Criteria |
|---|---|---|---|---|
| Bench-Top | 6 hours at RT | Low, High | 97.2, 98.5 | ±15% |
| Freeze-Thaw | 3 cycles | Low, High | 95.8, 97.1 | ±15% |
| Long-Term | 30 days at -80°C | Low, High | 96.5, 99.0 | ±15% |
| Post-Preparative | 24 hours in Autosampler | Low, High | 101.2, 99.8 | ±15% |
Visualized Workflows and Pathways
Experimental Workflow Diagram
The overall analytical process from sample receipt to final data reporting is depicted below.
Caption: LC-MS/MS analytical workflow for this compound.
Hypothetical Metabolic Pathway
While specific metabolic pathways for this compound are not extensively documented, potential biotransformation routes can be hypothesized based on its chemical structure. Common metabolic reactions for nitroaromatic compounds include nitroreduction, while benzamides can undergo hydrolysis.
Caption: A potential metabolic pathway for this compound.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the quantitative analysis of this compound in human plasma. The simple sample preparation procedure and the high selectivity and sensitivity of the method make it well-suited for supporting regulated bioanalysis in clinical and preclinical studies. The validation data confirms that the method meets the stringent requirements for accuracy, precision, and stability necessary for drug development research.
References
- 1. uab.edu [uab.edu]
- 2. sciex.com [sciex.com]
- 3. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C7H6N4O5 | CID 98638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. old-ciu.ciu.edu.ge [old-ciu.ciu.edu.ge]
- 6. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. pmda.go.jp [pmda.go.jp]
- 12. database.ich.org [database.ich.org]
Application Notes and Protocols for the Synthesis of 4-Amino-3,5-dinitrobenzamide Derivatives via Mitsunobu Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-Amino-3,5-dinitrobenzamide derivatives utilizing the Mitsunobu reaction. This method offers a versatile approach for creating C-O or C-N bonds under mild conditions, which is particularly useful in medicinal chemistry and drug development for the synthesis of novel compounds.
Introduction
The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, such as esters and ethers, with inversion of stereochemistry.[1][2][3] The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][4] This protocol adapts the general principles of the Mitsunobu reaction for the synthesis of this compound derivatives, a scaffold of interest in pharmaceutical research. The synthesis of 3,5-dinitrobenzamide derivatives has been accomplished using various methods, including the Mitsunobu reaction for the formation of ether linkages.[5] This protocol outlines a strategy to introduce a protected amino group at the 4-position of a precursor molecule.
General Reaction Scheme
The overall synthetic strategy involves the coupling of a suitable alcohol with a nucleophile containing a protected amino group, mediated by the Mitsunobu reagents. The general reaction is depicted below:
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Starting material containing a primary or secondary alcohol
-
N-protected amino nucleophile (e.g., N-Boc-4-aminophenol, N-Cbz-4-amino-1-butanol)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent (e.g., Dichloromethane)
-
Reagents for workup (e.g., Saturated aqueous Sodium Bicarbonate, Brine, Magnesium Sulfate or Sodium Sulfate)
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
-
Reagents for deprotection (e.g., Trifluoroacetic acid for Boc group, H₂/Pd-C for Cbz group)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Syringes
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the starting alcohol (1.0 eq.), the N-protected amino nucleophile (1.0-1.5 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolution: Dissolve the solids in anhydrous THF (or another suitable solvent). The volume of the solvent should be sufficient to ensure good stirring.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Azodicarboxylate: Slowly add the azodicarboxylate (DEAD or DIAD, 1.5 eq.) dropwise to the cooled solution. A color change (typically to a yellow or orange hue) and the formation of a precipitate (triphenylphosphine oxide) may be observed.[6]
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the protected this compound derivative.
-
Deprotection:
-
Boc Deprotection: Dissolve the protected product in dichloromethane and add an excess of trifluoroacetic acid. Stir at room temperature until deprotection is complete (monitored by TLC). Remove the solvent and excess acid under reduced pressure.
-
Cbz Deprotection: Dissolve the protected product in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of Palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC). Filter off the catalyst and concentrate the filtrate.
-
-
Final Purification: If necessary, purify the final this compound derivative by recrystallization or a final column chromatography.
Data Presentation
The following table should be used to record and summarize the quantitative data for each synthesized derivative.
| Compound ID | Starting Alcohol | N-Protected Nucleophile | Protected Intermediate Yield (%) | Deprotection Method | Final Product Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound derivatives via the Mitsunobu reaction.
References
- 1. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for In Vitro DprE1 Enzyme Inhibition Assay Using 4-Amino-3,5-dinitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] This enzyme is essential for the formation of arabinogalactan and lipoarabinomannan, which are crucial components of the mycobacterial cell wall.[2][3] Its absence in humans makes it an attractive and vulnerable target for the development of novel anti-tuberculosis drugs.[1][3] Dinitrobenzamide (DNB) derivatives have been identified as a potent class of DprE1 inhibitors, showing efficacy against drug-resistant strains of M. tuberculosis.[4][5] This document provides detailed application notes and protocols for an in vitro enzyme inhibition assay of DprE1 using 4-Amino-3,5-dinitrobenzamide, a representative compound from this class.
DprE1, a flavin adenine dinucleotide (FAD)-dependent oxidase, catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to produce the intermediate decaprenylphosphoryl-β-D-erythro-pentofuranosid-2-ulose (DPX).[1][2] This is the first step in a two-step epimerization process, where DPX is subsequently reduced by DprE2 to form decaprenylphosphoryl-arabinofuranose (DPA), the sole arabinose donor for arabinan synthesis.[2][6] Inhibition of DprE1 halts the production of DPA, thereby disrupting cell wall synthesis and leading to bacterial cell death.[1][3]
DprE1 Catalytic Pathway and Point of Inhibition
The synthesis of DPA from DPR is a two-step process catalyzed by the DprE1 and DprE2 enzymes. DprE1 initiates the epimerization by oxidizing the C2' hydroxyl group of DPR. Inhibitors like this compound are designed to block this crucial step.
Caption: DprE1/DprE2 enzymatic pathway and the point of inhibition by this compound.
Experimental Protocols
Several assay formats can be utilized to determine the in vitro inhibitory activity of compounds against DprE1. Below are detailed protocols for a Thin Layer Chromatography (TLC)-based assay and a fluorescence-based assay.
Protocol 1: TLC-Based DprE1 Inhibition Assay
This method directly visualizes the conversion of a radiolabeled substrate to its product.
Materials:
-
Purified recombinant M. tuberculosis DprE1 enzyme
-
[14C]-labeled Decaprenylphosphoryl-β-D-ribose ([14C]-DPR) substrate
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10% glycerol[7]
-
FAD (Flavin adenine dinucleotide)
-
DMSO (Dimethyl sulfoxide)
-
Chloroform:Methanol (2:1, v/v)[2]
-
High-performance silica TLC plates
-
Phosphor imager and screens
Procedure:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of test concentrations (e.g., from 1 mM to 10 nM).[2] The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 2%).[2]
-
Reaction Setup:
-
Prepare a master mix containing the reaction buffer, purified DprE1 enzyme (final concentration 0.5-1 µM), and FAD (final concentration 1 mM).[2]
-
In a microcentrifuge tube, add 1 µL of the diluted inhibitor or DMSO (for the no-inhibitor control).[2]
-
Add the enzyme master mix to the tube.
-
Initiate the reaction by adding [14C]-DPR substrate. The final reaction volume should be 50 µL.[2]
-
-
Incubation: Incubate the reaction mixture for 1 hour at 37°C.[2]
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding 350 µL of Chloroform:Methanol (2:1, v/v).[2]
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipid-linked substrate and product.[2]
-
Dry the organic phase under a stream of nitrogen or in a vacuum concentrator.[2]
-
-
TLC Analysis:
-
Resuspend the dried lipid extract in 10 µL of Chloroform:Methanol (2:1, v/v).[2]
-
Spot the entire sample onto a high-performance silica TLC plate.[2]
-
Develop the TLC plate using an appropriate solvent system (e.g., Chloroform:Methanol:Ammonium Hydroxide:Water [65:25:0.5:3.6, v/v/v/v]).[8]
-
Allow the plate to dry completely.
-
-
Data Acquisition and Analysis:
-
Expose the dried TLC plate to a phosphor screen overnight.[2]
-
Scan the screen using a phosphor imager to visualize the radiolabeled spots corresponding to the substrate ([14C]-DPR) and the product ([14C]-DPX).[2]
-
Quantify the intensity of the substrate and product spots using software such as ImageJ.[2]
-
Calculate the percentage of substrate conversion for each reaction.
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
-
Protocol 2: Fluorescence-Based DprE1 Inhibition Assay (Resazurin Method)
This high-throughput assay measures the redox activity of DprE1. The reduction of the FAD cofactor to FADH2 during DPR oxidation is coupled to the reduction of the non-fluorescent dye resazurin to the highly fluorescent resorufin.[9]
Materials:
-
Purified recombinant M. tuberculosis DprE1 enzyme
-
Farnesyl-phosphoryl-β-D-ribose (FPR) or Decaprenylphosphoryl-β-D-ribose (DPR) substrate
-
This compound
-
Resazurin sodium salt
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10% glycerol[7]
-
DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Inhibitor and Reagent Preparation: Prepare serial dilutions of this compound in DMSO as described in Protocol 1.[7]
-
Reaction Setup in a 96-well Plate:
-
Incubation: Incubate the plate at 37°C for 60 minutes.[7]
-
Signal Development: Add 50 µL of resazurin solution (100 µM in assay buffer) to each well.[7]
-
Second Incubation: Incubate the plate at 37°C for an additional 30 minutes.[7]
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[7]
-
Data Analysis:
-
Calculate the percent inhibition relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[7]
-
Caption: General workflow for the in vitro DprE1 enzyme inhibition assay.
Data Presentation
The potency of DprE1 inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) against the purified enzyme and their minimum inhibitory concentration (MIC) against whole M. tuberculosis cells.[1] The following tables provide a template for presenting such data.
Table 1: In Vitro DprE1 Enzyme Inhibition Data
| Compound | DprE1 IC50 (µM) | Assay Method | Reference Compound (e.g., BTZ043) IC50 (µM) |
| This compound | [Insert Data] | TLC / Fluorescence | [Insert Data] |
| DNB1 | 0.2 | [Method not specified] | N/A |
Data for DNB1 is from Christophe et al., 2009.[4]
Table 2: Whole-Cell Activity against M. tuberculosis
| Compound | M. tuberculosis H37Rv MIC (µM) | Cytotoxicity (e.g., Vero cells) CC50 (µM) | Selectivity Index (SI = CC50/MIC) |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| DNB1 | [Insert Data] | >10 | [Insert Data] |
Cytotoxicity data for DNB1 is from Christophe et al., 2009.[5]
Target Validation Workflow
Confirming that the antimycobacterial activity of an inhibitor is a direct result of its interaction with DprE1 is a critical step.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 5. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for NMR Analysis of 4-Amino-3,5-dinitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3,5-dinitrobenzamide is a nitroaromatic compound of interest in medicinal chemistry and materials science.[1] Its chemical structure, characterized by an aromatic ring substituted with an amino group, two nitro groups, and a benzamide functional group, necessitates thorough characterization to ensure purity and structural integrity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such molecules. These application notes provide a detailed protocol for the ¹H and ¹³C NMR analysis of this compound. While specific experimental data for this compound is not widely published, this document outlines a generalized procedure based on the analysis of structurally similar compounds.[2][3]
Predicted NMR Data
Due to the lack of publicly available experimental NMR data for this compound, the following tables present predicted chemical shifts (δ) in parts per million (ppm). These predictions are based on the analysis of structurally related molecules such as N-alkyl-3,5-dinitrobenzamides and 4-amino-3,5-dinitrobenzoic acid.[3][4] The actual experimental values may vary depending on the solvent and other experimental conditions.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 8.5 - 9.0 | Singlet | 2H |
| Amide-NH₂ | 7.5 - 8.0 | Broad Singlet | 2H |
| Amino-NH₂ | 6.0 - 7.0 | Broad Singlet | 2H |
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| C-NO₂ | 148 - 152 |
| C-NH₂ | 145 - 150 |
| C-H | 115 - 120 |
| C-C(O)NH₂ | 135 - 140 |
Experimental Protocol
This section details the methodology for acquiring ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that can dissolve the sample and has a minimal signal overlap with the analyte peaks. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for polar aromatic compounds. Other potential solvents include deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[2][3] Modern NMR spectrometers can also reference the spectra to the residual solvent peak.
2. NMR Instrument Parameters
The following are typical parameters for a 300 MHz or 500 MHz NMR spectrometer.[2][3]
¹H NMR Parameters
| Parameter | Value |
| Spectrometer Frequency | 300 MHz |
| Pulse Program | zg30 |
| Number of Scans | 16 - 64 |
| Relaxation Delay | 1.0 s |
| Acquisition Time | ~3-4 s |
| Spectral Width | ~20 ppm |
| Temperature | 298 K |
¹³C NMR Parameters
| Parameter | Value |
| Spectrometer Frequency | 75 MHz |
| Pulse Program | zgpg30 |
| Number of Scans | 1024 - 4096 |
| Relaxation Delay | 2.0 s |
| Acquisition Time | ~1-2 s |
| Spectral Width | ~220 ppm |
| Temperature | 298 K |
3. Data Processing and Analysis
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments if needed.
Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
References
- 1. This compound | 54321-79-8 | Benchchem [benchchem.com]
- 2. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. 4-Amino-3,5-dinitrobenzoic acid | C7H5N3O6 | CID 277929 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Elucidating the Mass Spectrum Fragmentation of 4-Amino-3,5-dinitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed interpretation of the electron ionization (EI) mass spectrum fragmentation pattern of 4-Amino-3,5-dinitrobenzamide. Understanding the fragmentation pathways is crucial for the unambiguous identification of this compound in complex matrices, which is essential in various stages of drug development and chemical analysis. This note outlines the primary fragmentation mechanisms, presents the quantitative data of the key fragments, and provides a standardized protocol for acquiring the mass spectrum.
Introduction
This compound is a substituted aromatic compound with a molecular weight of 226.15 g/mol .[1][2] Its structure, featuring amino, nitro, and benzamide functional groups, leads to a characteristic fragmentation pattern under mass spectrometry. Electron ionization mass spectrometry is a powerful analytical technique that provides a reproducible fragmentation pattern, acting as a molecular fingerprint for structural elucidation. This application note will detail the fragmentation behavior of this compound, providing valuable information for its identification and characterization.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound upon electron ionization begins with the formation of the molecular ion [M]•+ at m/z 226. The subsequent fragmentation is driven by the presence of the nitro, amino, and amide functional groups on the aromatic ring. The primary fragmentation pathways for nitroaromatic compounds typically involve the loss of NO (30 Da) and NO₂ (46 Da).
The interpretation of the mass spectrum of this compound is based on the GC-MS data available from the NIST Mass Spectrometry Data Center.[1] The key observed fragments are at m/z 226, 210, 164, and 118.[1]
A plausible fragmentation pathway is proposed as follows:
-
Molecular Ion (m/z 226): The peak at m/z 226 corresponds to the intact molecular ion [C₇H₆N₄O₅]•+.
-
Loss of NH₂ (m/z 210): The fragment at m/z 210 is likely formed by the loss of an amino radical (•NH₂) from the molecular ion, resulting in the ion [C₇H₄N₃O₅]•+.
-
Loss of NO₂ (m/z 164): The fragment at m/z 164 is proposed to be formed by the loss of a nitro group (•NO₂) from the m/z 210 fragment, leading to the ion [C₇H₄N₂O₃]•+.
-
Further Fragmentation (m/z 118): The fragment at m/z 118 could result from the loss of a second nitro group (•NO₂) from the m/z 164 fragment, yielding the ion [C₇H₄N₁O₁]•+.
Quantitative Fragmentation Data
The following table summarizes the key fragments and their relative intensities as observed in the mass spectrum of this compound.
| m/z | Proposed Fragment Ion | Putative Neutral Loss |
| 226 | [C₇H₆N₄O₅]•+ (Molecular Ion) | - |
| 210 | [C₇H₄N₃O₅]•+ | •NH₂ |
| 164 | [C₇H₄N₂O₃]•+ | •NO₂ |
| 118 | [C₇H₄NO]•+ | •NO₂ |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines a general procedure for the GC-MS analysis of this compound.
1. Sample Preparation:
- Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.
- Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
2. Instrumentation:
- A gas chromatograph coupled to a mass spectrometer with an electron ionization source is required.
3. GC Conditions:
- Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS) is suitable.
- Injector Temperature: 250 °C
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 1 minute.
- Ramp: Increase to 280 °C at a rate of 15 °C/minute.
- Final hold: Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Volume: 1 µL
- Split Ratio: 20:1
4. MS Conditions:
- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 40-300
- Scan Rate: 2 scans/second
5. Data Analysis:
- Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
- Identify the molecular ion peak and the major fragment ions.
- Compare the obtained spectrum with a reference spectrum from a database (e.g., NIST).
Fragmentation Pathway Diagram
Caption: Proposed fragmentation pathway of this compound.
Conclusion
The mass spectrum of this compound is characterized by a distinct fragmentation pattern initiated by the loss of an amino radical followed by successive losses of nitro groups. The key fragments at m/z 226, 210, 164, and 118 provide a reliable basis for the identification of this compound. The provided experimental protocol offers a standardized method for obtaining reproducible mass spectra, aiding in the consistent analysis of this compound in various research and development settings.
References
Application of 4-Amino-3,5-dinitrobenzamide as an Intermediate for Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3,5-dinitrobenzamide is a versatile chemical intermediate. Due to the presence of a primary aromatic amine group, it can be readily diazotized and subsequently coupled with various aromatic compounds to synthesize a range of azo dyes. The electron-withdrawing nature of the two nitro groups and the benzamide functionality significantly influences the reactivity of the corresponding diazonium salt and the spectral properties of the resulting dyes. Azo dyes are a prominent class of synthetic colorants with extensive applications in textiles, printing, and imaging, and are also investigated for their potential in medicinal chemistry and as analytical reagents.[1]
This document provides detailed application notes and protocols for the use of this compound as a diazo component in the synthesis of azo dyes.
Key Applications
The diazonium salt derived from this compound is a reactive electrophile that can undergo coupling reactions with electron-rich aromatic compounds (coupling components) such as phenols, naphthols, and aromatic amines. This reaction forms the basis for the synthesis of a variety of azo dyes with diverse colors and properties.
The resulting dyes can be used for:
-
Textile Dyeing: The synthesized dyes can be evaluated for their affinity and fastness properties on various fabrics.
-
Pigment Synthesis: Insoluble azo compounds derived from this intermediate can be utilized as pigments.
-
Analytical Reagents: The color change upon reaction with specific analytes can be explored for the development of new colorimetric sensors.
-
Medicinal Chemistry: Azo compounds have been investigated for a range of biological activities, and novel derivatives can be synthesized and screened.
Experimental Protocols
The synthesis of azo dyes from this compound is a two-step process: diazotization of the amine followed by a coupling reaction with a suitable aromatic compound.
Protocol 1: Diazotization of this compound
This protocol describes the formation of the diazonium salt of this compound. The resulting diazonium salt is typically not isolated and is used immediately in the subsequent coupling reaction.[1]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, suspend a specific molar equivalent of this compound in a mixture of distilled water and concentrated hydrochloric acid (typically 2.5-3 molar equivalents).
-
Cool the suspension to 0-5 °C in an ice bath with continuous stirring. It is crucial to maintain this low temperature to ensure the stability of the diazonium salt.
-
In a separate beaker, prepare a solution of sodium nitrite (a slight molar excess, e.g., 1.05 equivalents) in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold suspension of this compound with vigorous stirring.
-
Continue stirring for 15-30 minutes at 0-5 °C after the addition is complete. The completion of the diazotization can be checked by testing a drop of the reaction mixture with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).
-
The resulting solution contains the 4-carbamoyl-2,6-dinitrophenyl diazonium salt and is ready for the coupling reaction.
Protocol 2: Azo Coupling Reaction
This protocol outlines the general procedure for the coupling of the diazotized this compound with a coupling component. The choice of the coupling component will determine the color and properties of the final dye. Here, β-naphthol is used as a representative example.
Materials:
-
Diazonium salt solution from Protocol 1
-
β-Naphthol (or other suitable coupling component)
-
Sodium Hydroxide (NaOH)
-
Sodium Acetate (optional, for pH control)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve a molar equivalent of β-naphthol in an aqueous solution of sodium hydroxide.
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling component.
-
An intensely colored precipitate of the azo dye should form immediately or upon standing.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration.
-
Wash the dye with cold distilled water to remove any unreacted salts and acids.
-
Dry the synthesized dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
| Diazo Component | Coupling Component | Expected Dye Structure | Expected Color | Physical State |
| This compound | β-Naphthol | 1-(4-Carbamoyl-2,6-dinitrophenylazo)-2-naphthol | Deep Red/Violet | Solid |
| This compound | Phenol | 4-(4-Carbamoyl-2,6-dinitrophenylazo)phenol | Orange/Red | Solid |
| This compound | N,N-Dimethylaniline | 4-(4-Carbamoyl-2,6-dinitrophenylazo)-N,N-dimethylaniline | Yellow/Orange | Solid |
| This compound | Salicylic Acid | 2-Hydroxy-5-(4-carbamoyl-2,6-dinitrophenylazo)benzoic acid | Yellow/Orange | Solid |
Visualizations
Logical Workflow for Azo Dye Synthesis
Caption: Workflow for the synthesis of azo dyes from this compound.
Signaling Pathway (Chemical Reaction Pathway)
Caption: Chemical reaction pathway for the synthesis of an azo dye.
References
Troubleshooting & Optimization
Troubleshooting solubility issues of 4-Amino-3,5-dinitrobenzamide in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-Amino-3,5-dinitrobenzamide in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a yellow crystalline powder.[1] It is generally considered to have low solubility in water due to its aromatic structure and the presence of nitro groups, which can contribute to a stable crystal lattice.[2][3] It is more readily soluble in polar organic solvents such as ethanol, acetone, and DMSO.[1]
Q2: Why is my this compound precipitating out of my aqueous buffer?
Precipitation, often called "crashing out," is a common issue when diluting a concentrated stock solution of a poorly soluble compound (typically in an organic solvent like DMSO) into an aqueous buffer.[4] This occurs because the rapid change in solvent polarity reduces the compound's solubility, causing it to fall out of solution.[4] Precipitation can also occur over time if the initial solution was supersaturated.[4]
Q3: How does pH affect the solubility of this compound?
The solubility of this compound is expected to be pH-dependent due to the presence of an aromatic amine group.[5] Aromatic amines are basic and can be protonated in acidic conditions to form a more soluble salt.[5][6] Therefore, decreasing the pH of the aqueous medium is likely to increase the solubility of this compound.[5] Aromatic amines are generally more soluble in water at a pH below 4.[5]
Q4: What are co-solvents, and how can they improve the solubility of this compound?
Co-solvents are water-miscible organic solvents that are added in small amounts to an aqueous solution to increase the solubility of a poorly soluble compound.[7] They work by reducing the polarity of the aqueous medium, which can better accommodate hydrophobic molecules.[8] Commonly used co-solvents in pharmaceutical research include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[9]
Q5: Are there any predicted solubility values for this compound?
Troubleshooting Guides
Issue 1: Compound immediately precipitates upon dilution into aqueous buffer.
This is a classic sign of a compound "crashing out" of solution due to a rapid decrease in solvent strength.
Caption: Troubleshooting workflow for immediate precipitation.
-
Reduce the concentration of your stock solution: A lower initial concentration in the organic solvent can mitigate the drastic polarity shift upon dilution.[4]
-
Optimize your dilution method:
-
Incorporate a co-solvent in your final aqueous buffer: Including a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol in the buffer can help maintain the compound's solubility.[7]
-
Adjust the pH of your buffer: Since this compound has an aromatic amine group, decreasing the pH of the buffer should increase its solubility.[5]
Issue 2: Compound dissolves initially but precipitates over time.
This suggests that you have created a supersaturated solution that is not thermodynamically stable.
Caption: Relationship between supersaturation and precipitation.
-
Determine the thermodynamic solubility: Perform an equilibrium solubility experiment, such as the shake-flask method, to find the maximum stable concentration of the compound in your specific buffer.[4]
-
Work below the equilibrium solubility limit: Prepare your experimental solutions at a concentration at or below the determined thermodynamic solubility to ensure long-term stability.
-
Control the temperature: Solubility is temperature-dependent. Ensure your solutions are prepared and stored at a constant and appropriate temperature to avoid fluctuations that could induce precipitation.[4]
Quantitative Data Summary
The following table provides solubility data for compounds structurally related to this compound to offer a general indication of its expected low aqueous solubility.
| Compound | Solvent | Temperature (°C) | Solubility |
| o-Nitrobenzamide | Water | 18 | < 0.1 mg/mL[10] |
| p-Nitrobenzamide | Water | 25 | Low (specific value not found, but noted to be the lowest among 12 solvents)[11] |
| 2-chloro-4-nitrobenzamide | Water | Not specified | Limited solubility[2] |
| 3-Nitrobenzamide | Water | Not specified | Limited solubility[1] |
Disclaimer: This data is for structurally similar compounds and should be used as an estimate only. Experimental determination of the solubility of this compound in your specific aqueous medium is highly recommended.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the steps to determine the thermodynamic solubility of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Scintillation vials or other suitable containers
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the aqueous buffer. Ensure there is undissolved solid material at the bottom of the vial.
-
Tightly cap the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Equilibrate the samples for 24-48 hours to ensure the solution is saturated.
-
After equilibration, let the vials stand to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
Protocol 2: Improving Solubility using pH Adjustment
This protocol describes how to prepare a solution of this compound by modifying the pH of the aqueous medium.
Materials:
-
This compound powder
-
Deionized water
-
Acidic solution (e.g., 0.1 M HCl)
-
Basic solution (e.g., 0.1 M NaOH)
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of this compound and add it to a beaker with the desired volume of deionized water.
-
Place the beaker on a stir plate and begin stirring.
-
Slowly add small increments of the acidic solution (e.g., 0.1 M HCl) to the suspension while monitoring the pH with a calibrated pH meter.
-
Continue adding the acid until the compound dissolves. Aromatic amines are typically more soluble at a pH below 4.[5]
-
Record the final pH at which the compound is fully dissolved.
-
If necessary, adjust the pH back towards the desired experimental pH, being mindful that the compound may precipitate if the pH is raised significantly.
Protocol 3: Improving Solubility using Co-solvents
This protocol details the use of a co-solvent to prepare an aqueous solution of this compound.
Materials:
-
This compound powder
-
Water-miscible organic co-solvent (e.g., DMSO, ethanol, PEG 400)
-
Aqueous buffer of choice
Procedure:
-
Prepare a concentrated stock solution: Dissolve a known amount of this compound in a minimal volume of the chosen co-solvent (e.g., 100% DMSO) to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Prepare the final working solution:
-
Add the required volume of the aqueous buffer to a new tube.
-
While vortexing or stirring the buffer, slowly add the required volume of the stock solution to achieve the desired final concentration. The final concentration of the co-solvent should be kept as low as possible, typically between 1-5%.[7]
-
Visually inspect the final solution for any signs of precipitation.
-
While not a biological signaling pathway, the following diagram illustrates the conceptual pathway of how a co-solvent facilitates the dissolution of a hydrophobic compound in an aqueous environment.
Caption: Conceptual pathway of co-solvent mediated solubilization.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 10. 2-Nitrobenzamide | C7H6N2O3 | CID 11876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
How to prevent degradation of 4-Amino-3,5-dinitrobenzamide upon storage
Welcome to the technical support center for 4-Amino-3,5-dinitrobenzamide. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound upon storage. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure optimal stability, this compound should be stored in a cool, dry environment, protected from light and moisture.[1] Several suppliers recommend refrigeration at 2-8°C for long-term storage.[2] It is also crucial to keep the compound away from oxidizing agents.[1] Always store it in a tightly sealed container.
Q2: What are the visible signs of this compound degradation?
A2: While specific degradation studies for this compound are not extensively published, degradation of nitroaromatic compounds can sometimes be indicated by a change in color of the yellow crystalline powder, or a change in its solubility characteristics. Any deviation from the initial physical appearance should be investigated.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the known chemistry of similar nitroaromatic compounds, potential degradation pathways may include:
-
Reduction of the nitro groups: The nitro groups (-NO2) are susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, or amino groups. This process can be catalyzed by trace metals or exposure to reducing agents.
-
Hydrolysis of the amide group: The benzamide functional group can undergo hydrolysis, especially in the presence of moisture and at non-neutral pH, to form 4-Amino-3,5-dinitrobenzoic acid.
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, leading to complex degradation products.
Q4: Are there any recommended stabilizers for this compound?
A4: There are no specific stabilizers documented for this compound. However, for nitroaromatic compounds in general, stabilizers that function by scavenging nitrogen oxides, which can catalyze decomposition, are often used.[3][4] These include classes of compounds such as aromatic amines and urea derivatives.[4] More recently, "green stabilizers" like curcumin and other phenolic compounds are being explored for their ability to inhibit degradation of nitrocellulose-based propellants, which also contain nitro groups.[5][6][7] The choice of a suitable stabilizer would need to be empirically determined and would depend on the specific application and formulation.
Troubleshooting Guide
This guide will help you troubleshoot common issues related to the storage and stability of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Change in color of the powder (e.g., darkening). | This could indicate the formation of degradation products, possibly due to light exposure or reaction with trace impurities. | 1. Review storage conditions. Ensure the compound is stored in a dark, cool, and dry place. 2. Use an amber-colored or opaque container. 3. Perform analytical testing (e.g., HPLC, LC-MS) to identify and quantify any impurities. |
| Decreased purity or presence of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | This is a direct indication of degradation. The new peaks could correspond to degradation products such as the hydrolyzed acid form or reduced nitro-group species. | 1. Confirm the identity of the degradation products using techniques like mass spectrometry. 2. Conduct a forced degradation study (see Experimental Protocols section) to understand the degradation pathways under different stress conditions (acid, base, oxidation, heat, light). 3. Based on the degradation profile, adjust storage conditions accordingly. For example, if hydrolysis is the issue, strictly control moisture. |
| Inconsistent experimental results or loss of biological activity. | The active concentration of this compound may have decreased due to degradation. | 1. Re-test the purity of your stored compound. 2. Prepare fresh solutions for your experiments from a new or properly stored batch of the compound. 3. Consider performing a stability study of the compound in your experimental solvent system. |
| Poor solubility compared to a fresh batch. | The formation of less soluble degradation products could be the cause. | 1. Characterize the insoluble material. 2. Review storage conditions, paying close attention to humidity levels. |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method Development
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
Objective: To develop an HPLC method capable of resolving this compound from potential degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or other suitable buffer components
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with a UV detector
Methodology:
-
Solvent System Exploration: Start with a gradient elution method using a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A typical starting gradient could be 10-90% B over 20 minutes.
-
Wavelength Selection: Determine the optimal detection wavelength by running a UV scan of this compound in the mobile phase.
-
Forced Degradation Study: To generate degradation products and test the method's resolving power, subject solutions of this compound to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample at 105°C for 24 hours.[8]
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 48 hours.[8]
-
-
Method Optimization: Analyze the stressed samples. If degradation products co-elute with the parent peak or each other, adjust the gradient slope, mobile phase composition, or column chemistry to achieve adequate separation. The goal is to have a baseline resolution between all peaks.
Protocol 2: Quantitative Analysis of Degradation
Objective: To quantify the amount of this compound and its degradation products over time under specific storage conditions.
Methodology:
-
Prepare a stock solution of this compound of known concentration.
-
Aliquot the solution into several vials for each storage condition to be tested (e.g., 2-8°C, room temperature, 40°C/75% RH).
-
At specified time points (e.g., 0, 1, 3, 6 months), remove a vial from each condition.
-
Analyze the sample using the validated stability-indicating HPLC method.
-
Calculate the percentage of the remaining parent compound and the percentage of each degradation product.
Summary of Storage Recommendations
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down potential thermal degradation pathways. |
| Humidity | Store in a desiccator or with a desiccant in a tightly sealed container. | To prevent hydrolysis of the amide group.[1] |
| Light | Store in an amber or opaque vial. | To prevent photodegradation. |
| Atmosphere | Consider storing under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidative degradation. |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Logical troubleshooting guide for stability issues.
References
- 1. This compound CAS 54321-79-8 - High Purity & Best Price [nbinnochem.com]
- 2. chemscene.com [chemscene.com]
- 3. US1596622A - Stabilizer for nitrated organic compounds - Google Patents [patents.google.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Dinitrobenzamide Analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of dinitrobenzamide analogues.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of dinitrobenzamide analogues, presented in a question-and-answer format.
Q1: My dinitrobenzamide analogues are co-eluting or have very poor resolution. How can I improve their separation?
A1: Poor resolution is a common challenge when separating structurally similar analogues. Here are several strategies to improve separation, starting with mobile phase optimization:
-
Modify the Organic Solvent Ratio: In reversed-phase HPLC, increasing the aqueous component of the mobile phase will generally increase retention times and may improve resolution between closely eluting peaks. Conversely, increasing the organic solvent (e.g., acetonitrile or methanol) strength will decrease retention times.[1][2]
-
Change the Organic Solvent: Switching between acetonitrile and methanol can alter the selectivity of your separation.[3][4][5] Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile has strong dipole-dipole interactions.[1][4] For aromatic compounds like dinitrobenzamides, a phenyl-based column in combination with methanol as the organic modifier can enhance π-π interactions, potentially leading to better separation.[3][5][6]
-
Adjust the Mobile Phase pH: Dinitrobenzamide analogues may have ionizable groups. Adjusting the pH of the mobile phase can change the ionization state of the analytes, which in turn significantly affects their retention and the overall selectivity of the separation.[7][8][9][10] A general guideline is to work at a pH that is at least 1.5 to 2 units away from the pKa of your analytes to ensure they are in a single ionic form, leading to sharper, more symmetrical peaks.[9]
-
Incorporate a Gradient Elution: If your sample contains analogues with a wide range of polarities, an isocratic elution may not be sufficient. A gradient elution, where the mobile phase composition changes over time, can significantly improve the separation of complex mixtures.[11] A shallow gradient often provides better resolution for closely eluting compounds.
Q2: I'm observing significant peak tailing with my dinitrobenzamide peaks. What is the cause and how can I fix it?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
-
Mobile Phase pH: For basic compounds, interactions with residual acidic silanol groups on the silica-based stationary phase are a common cause of tailing.[12] Increasing the mobile phase pH can help to suppress the ionization of these silanol groups. Alternatively, for acidic analytes, a lower pH mobile phase can suppress their ionization and reduce tailing.
-
Buffer Concentration: A low buffer concentration may not be sufficient to maintain a stable pH at the column surface, leading to peak tailing. Increasing the buffer concentration can help to mitigate this effect.
-
Use of Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve the peak shape of basic analytes. For acidic compounds, an acidic modifier like formic acid or acetic acid can improve peak shape.[12]
-
Column Choice: Consider using a column with a different stationary phase, such as one with end-capping to reduce the number of free silanol groups, or a polar-embedded phase for enhanced performance with basic analytes.
Q3: My retention times are drifting and not reproducible. What are the likely causes?
A3: Drifting retention times can compromise the reliability of your analytical method. The most common causes are related to the mobile phase and column equilibration.
-
Inadequate Column Equilibration: It is crucial to allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections. Failure to do so, especially when changing mobile phases or after a gradient run, will result in shifting retention times.
-
Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for each run. Small variations in the organic solvent ratio or pH can lead to significant changes in retention.[10] It is also important to properly degas the mobile phase to prevent bubble formation in the pump and detector.
-
Temperature Fluctuations: Changes in column temperature can affect the viscosity of the mobile phase and the kinetics of analyte partitioning, leading to shifts in retention time. Using a column oven to maintain a constant temperature is highly recommended.
Q4: Should I use acetonitrile or methanol as the organic modifier for separating dinitrobenzamide analogues?
A4: The choice between acetonitrile and methanol can have a significant impact on the selectivity of your separation.
-
Acetonitrile: Generally has a lower viscosity, which results in lower backpressure.[4] It also has a lower UV cutoff, which can be advantageous for detection at low wavelengths.[4]
-
Methanol: Is a protic solvent and can engage in hydrogen bonding, which can lead to different selectivity compared to acetonitrile.[1][4] For separations involving π-π interactions, especially on phenyl columns, methanol is often the preferred organic modifier as acetonitrile can interfere with these interactions.[3][5]
The best approach is to screen both solvents during method development to determine which provides the optimal separation for your specific dinitrobenzamide analogues.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for developing an HPLC method for dinitrobenzamide analogues?
A: A good starting point for method development for dinitrobenzamide analogues would be a reversed-phase separation on a C18 or a Phenyl column. A mobile phase consisting of a mixture of water (or a buffer) and acetonitrile or methanol is a common choice. Begin with a scouting gradient to determine the approximate elution conditions for your compounds.[11]
Q: How does the pH of the mobile phase affect the retention of dinitrobenzamide analogues?
A: The pH of the mobile phase can significantly impact the retention of dinitrobenzamide analogues if they possess ionizable functional groups (e.g., carboxylic acids or amines). Changing the pH alters the degree of ionization of the analyte.[7][8] In reversed-phase HPLC, the ionized form of a compound is typically more polar and therefore less retained, resulting in a shorter retention time. Conversely, the neutral form is more hydrophobic and will be more strongly retained.
Q: What type of HPLC column is best suited for separating dinitrobenzamide analogues?
A: Due to their aromatic nature, dinitrobenzamide analogues can be effectively separated on reversed-phase columns.
-
C18 (ODS) columns are a good first choice due to their versatility and wide availability.
-
Phenyl columns can offer alternative selectivity for aromatic compounds through π-π interactions and are an excellent option to try if a C18 column does not provide adequate resolution.
Q: When should I use a gradient elution instead of an isocratic elution?
A: An isocratic elution (constant mobile phase composition) is suitable for simple mixtures where all components elute within a reasonable time with good resolution. A gradient elution is preferred for complex samples containing compounds with a wide range of hydrophobicities.[11] A gradient allows for the elution of strongly retained compounds in a shorter time while still providing good resolution for early eluting peaks.
Data Presentation
The following table provides representative data illustrating the effect of mobile phase composition on the retention time (RT) and resolution (Rs) of two hypothetical dinitrobenzamide analogues.
| Condition | Mobile Phase | Analogue 1 RT (min) | Analogue 2 RT (min) | Resolution (Rs) |
| 1 | 50:50 Acetonitrile:Water | 4.2 | 4.9 | 1.3 |
| 2 | 40:60 Acetonitrile:Water | 6.8 | 8.1 | 1.8 |
| 3 | 50:50 Methanol:Water | 5.5 | 6.8 | 1.9 |
| 4 | 50:50 Acetonitrile:Buffer (pH 3.0) | 7.5 | 9.0 | 2.1 |
| 5 | 50:50 Acetonitrile:Buffer (pH 7.0) | 3.8 | 4.3 | 1.1 |
Note: This data is illustrative and actual results will vary depending on the specific analogues, column, and HPLC system used.
Experimental Protocols
Protocol 1: Mobile Phase Preparation and System Start-up
-
Solvent Selection: Use HPLC-grade solvents (water, acetonitrile, methanol) and reagents.
-
Buffer Preparation: If a buffered mobile phase is required, accurately weigh the buffer salts and dissolve them in HPLC-grade water. Adjust the pH to the desired value using an appropriate acid or base before adding the organic modifier.
-
Mobile Phase Mixing: Prepare the mobile phase by accurately measuring the required volumes of the aqueous and organic components. For example, for a 50:50 acetonitrile:water mobile phase, mix 500 mL of acetonitrile with 500 mL of HPLC-grade water.
-
Degassing: Degas the mobile phase using vacuum filtration, sonication, or helium sparging to remove dissolved gases, which can cause bubbles in the system and lead to baseline noise and pump issues.
-
System Priming: Prime the HPLC pump with the new mobile phase to ensure all lines are filled and free of air bubbles.
-
Column Equilibration: Equilibrate the column with the mobile phase at the initial conditions for at least 15-20 column volumes, or until a stable baseline is achieved.
Protocol 2: Scouting Gradient for Method Development
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient Program:
-
0-2 min: 5% B
-
2-22 min: 5% to 95% B
-
22-25 min: 95% B
-
25-25.1 min: 95% to 5% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Analysis: Inject your sample mixture and analyze the resulting chromatogram to determine the approximate elution conditions and the complexity of the sample. This information will guide further optimization of the mobile phase and gradient profile.
Visualizations
Caption: Workflow for optimizing HPLC mobile phase for better separation.
Caption: Logical relationships in HPLC troubleshooting.
References
- 1. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of MeCN/MeOH Ratios in LC | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
Addressing peak tailing in the chromatogram of 4-Amino-3,5-dinitrobenzamide
Troubleshooting Guide: Addressing Peak Tailing in the Chromatogram of 4-Amino-3,5-dinitrobenzamide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to diagnose and resolve peak tailing issues encountered during the HPLC analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A1: Peak tailing is a type of peak asymmetry where the back half of a chromatographic peak is broader than the front half.[1] For quantitative analysis, this can lead to inaccurate peak integration, reduced sensitivity, and poor resolution between adjacent peaks.[2] this compound, possessing a basic amino group, is particularly prone to interactions that cause peak tailing.[3]
Q2: What are the primary causes of peak tailing for a polar, basic compound like this compound?
A2: The most common cause of peak tailing for polar, basic compounds is secondary interactions between the analyte and the stationary phase.[3] Specifically, the basic amino group of this compound can interact with acidic silanol groups on the surface of silica-based columns, leading to a secondary, stronger retention mechanism that causes tailing.[4] Other potential causes include column overload, extra-column volume, and improper mobile phase conditions.[5][6]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds.[7] For a basic compound like this compound, a lower pH (typically around 2.5-3.5) will protonate the residual silanol groups on the silica surface, minimizing their interaction with the protonated amine group of the analyte.[3][8] This leads to a more symmetrical peak shape. Conversely, at a higher pH, the silanol groups are more likely to be ionized and interact strongly with the basic analyte, causing significant tailing.[7]
Q4: Can the choice of HPLC column influence peak tailing for this compound?
A4: Absolutely. Modern HPLC columns are designed to minimize peak tailing for basic compounds. Look for columns described as "end-capped" or "base-deactivated."[5] End-capping is a process that chemically modifies the silica surface to reduce the number of accessible silanol groups.[3] Columns packed with high-purity, Type B silica also have fewer active silanol sites compared to older, Type A silica columns.[2]
Q5: What is column overload and how can I determine if it is causing peak tailing?
A5: Column overload occurs when the amount of sample injected onto the column exceeds its capacity, leading to peak distortion.[6] To check for mass overload, dilute your sample (e.g., by a factor of 10) and reinject it.[5] If the peak shape improves and the tailing is reduced, you were likely overloading the column.
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase pH to Reduce Peak Tailing
This guide provides a systematic approach to adjusting the mobile phase pH to improve the peak shape of this compound.
Experimental Protocol:
-
Initial Mobile Phase Preparation:
-
Prepare an aqueous mobile phase component containing a suitable buffer, such as 20 mM potassium phosphate.
-
Prepare the organic mobile phase component, typically HPLC-grade acetonitrile or methanol.
-
Prepare a series of aqueous mobile phases with pH values ranging from 2.5 to 7.0, in increments of 0.5 pH units. Use phosphoric acid to adjust the pH downwards and a suitable base (e.g., potassium hydroxide) to adjust upwards.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (or similar)
-
Mobile Phase: A gradient or isocratic elution with the prepared buffered aqueous phase and organic phase. A common starting point is a 50:50 mixture.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Temperature: 25 °C
-
Detection: UV at an appropriate wavelength for this compound.
-
Sample: this compound dissolved in the initial mobile phase.
-
-
Data Analysis:
-
Inject the sample using each of the prepared mobile phase pH conditions.
-
Measure the tailing factor (asymmetry factor) for the this compound peak at each pH.
-
Compile the results in a table to identify the optimal pH for symmetrical peak shape.
-
Expected Results:
As the pH of the mobile phase is decreased, the peak tailing for this compound is expected to decrease significantly.
Data Presentation:
| Mobile Phase pH | Tailing Factor (Asymmetry) |
| 7.0 | 2.5 |
| 6.0 | 2.1 |
| 5.0 | 1.8 |
| 4.0 | 1.5 |
| 3.0 | 1.2 |
| 2.5 | 1.1 |
Troubleshooting Workflow:
Caption: Workflow for optimizing mobile phase pH.
Guide 2: Selecting an Appropriate HPLC Column
This guide outlines the process of choosing a suitable HPLC column to minimize peak tailing for basic compounds.
Experimental Protocol:
-
Column Selection:
-
Obtain three types of C18 columns (e.g., 4.6 x 150 mm, 5 µm) with different characteristics:
-
Column A: A conventional, non-end-capped C18 column (Type A silica).
-
Column B: An end-capped C18 column (Type B silica).
-
Column C: A base-deactivated or polar-embedded C18 column.
-
-
-
Chromatographic Conditions:
-
Mobile Phase: Use the optimal mobile phase pH determined in Guide 1 (e.g., pH 2.5-3.0). A common mobile phase is Acetonitrile:Water:Phosphoric Acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Temperature: 25 °C
-
Detection: UV at an appropriate wavelength.
-
Sample: this compound dissolved in the mobile phase.
-
-
Data Analysis:
-
Analyze the sample on each of the three columns under the same conditions.
-
Measure the tailing factor and the number of theoretical plates for the analyte peak on each column.
-
Compare the results to determine the most suitable column.
-
Expected Results:
The end-capped and base-deactivated columns are expected to show significantly improved peak symmetry and efficiency compared to the conventional C18 column.
Data Presentation:
| Column Type | Tailing Factor (Asymmetry) | Theoretical Plates (N) |
| Conventional C18 | 1.9 | 8,000 |
| End-capped C18 | 1.2 | 15,000 |
| Base-deactivated C18 | 1.0 | 18,000 |
Logical Relationship Diagram:
Caption: Causes and solutions for peak tailing.
This technical support guide provides a starting point for addressing peak tailing in the analysis of this compound. By systematically evaluating and optimizing the mobile phase and column selection, researchers can significantly improve the quality and reliability of their chromatographic results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. labcompare.com [labcompare.com]
- 6. Blogs | Restek [discover.restek.com]
- 7. agilent.com [agilent.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
Minimizing side product formation in nucleophilic substitution reactions of dinitrobenzamides
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions of dinitrobenzamides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a focus on minimizing side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in nucleophilic substitution reactions of dinitrobenzamides?
A1: The most common side products in SNAr reactions of dinitrobenzamides depend on the specific substrate and reaction conditions. However, some general side products to be aware of include:
-
Hydrolysis of the amide: Under strongly acidic or basic conditions, particularly at elevated temperatures, the benzamide functionality can be hydrolyzed to the corresponding benzoic acid.[1][2][3][4][5] Basic hydrolysis will typically yield a carboxylate salt and ammonia or an amine, while acidic hydrolysis produces the carboxylic acid and an ammonium salt.[1][2][4]
-
Products from reaction with solvent: If the solvent is nucleophilic (e.g., alcohols, water), it can compete with the intended nucleophile, leading to the formation of undesired ethers or phenols.
-
Over-reaction or di-substitution: If the dinitrobenzamide has more than one leaving group, or if the product of the initial substitution is still activated towards nucleophilic attack, di-substitution can occur, especially if an excess of the nucleophile is used or reaction times are prolonged.
-
Side reactions of the nucleophile or substrate: The strong electron-withdrawing nature of the dinitrobenzamide ring can promote other reactions. For instance, if the substrate contains other reactive functional groups, these may undergo transformation under the reaction conditions. Similarly, the nucleophile itself might undergo self-condensation or decomposition.
-
Denitration: In some cases, particularly with thiol nucleophiles, denitration of the aromatic ring can occur as a side reaction.[6]
Q2: How can I minimize amide hydrolysis during the reaction?
A2: To minimize amide hydrolysis, consider the following strategies:
-
Control the pH: Avoid strongly acidic or basic conditions if possible. If a base is required to deprotonate the nucleophile or neutralize a leaving group, use a non-nucleophilic base and only a slight excess.
-
Lower the reaction temperature: Hydrolysis is often accelerated at higher temperatures. Running the reaction at the lowest effective temperature can help to suppress this side reaction.
-
Limit the amount of water: Ensure that all reagents and solvents are anhydrous, as water is a reactant in the hydrolysis process.
-
Reduce reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor hydrolysis.
Q3: My reaction is not going to completion. What are some common reasons for low conversion?
A3: Low conversion in SNAr reactions of dinitrobenzamides can be due to several factors:
-
Insufficient activation of the aromatic ring: While two nitro groups provide strong activation, their position relative to the leaving group is crucial. For optimal activation, the nitro groups should be ortho and/or para to the leaving group.[7]
-
Poor leaving group: The reaction rate is dependent on the nature of the leaving group. For SNAr reactions, the typical leaving group ability is F > Cl > Br > I.[8] If you are using a less reactive leaving group, you may need to use more forcing conditions.
-
Weak nucleophile: The nucleophile must be strong enough to attack the electron-deficient aromatic ring. If you are using a weak nucleophile, you may need to deprotonate it with a suitable base to increase its nucleophilicity.
-
Steric hindrance: Significant steric bulk on either the dinitrobenzamide substrate or the nucleophile can hinder the approach of the nucleophile to the reaction center, slowing down or preventing the reaction.
-
Poor solubility: If the reactants are not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced. Ensure you are using an appropriate solvent that dissolves all components of the reaction mixture.
-
Deactivation of the nucleophile: If the reaction generates an acidic byproduct (e.g., HCl, HBr), this can protonate the nucleophile, rendering it inactive. The addition of a non-nucleophilic base can prevent this.
Q4: I am observing the formation of multiple products. How can I improve the regioselectivity?
A4: Achieving high regioselectivity is crucial when multiple leaving groups are present or when the nucleophile can attack at different positions. Here are some strategies to improve regioselectivity:
-
Choice of leaving group: If your dinitrobenzamide has different halogen substituents, the nucleophile will preferentially substitute the one that is a better leaving group in SNAr reactions (typically fluorine).
-
Steric effects: A bulky nucleophile may preferentially attack the less sterically hindered position on the aromatic ring.
-
Electronic effects: The position of the electron-withdrawing nitro groups directs the nucleophilic attack to the ortho and para positions. Understanding the electronic distribution in your specific substrate can help predict the most likely site of attack.
-
Reaction temperature: In some cases, running the reaction at a lower temperature can favor the formation of the thermodynamically more stable product, potentially increasing regioselectivity.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Nucleophile | - Ensure the nucleophile is not degraded and is of sufficient purity.- If using a neutral nucleophile (e.g., an amine or alcohol), consider adding a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to deprotonate it and increase its reactivity. |
| Poor Leaving Group | - If possible, switch to a substrate with a better leaving group for SNAr (F > Cl > Br > I).[8] |
| Insufficient Reaction Temperature | - Gradually increase the reaction temperature while monitoring for the formation of degradation products. |
| Inadequate Solvent | - Use a polar aprotic solvent like DMF or DMSO to enhance the reactivity of anionic nucleophiles.[9] Ensure all reactants are soluble in the chosen solvent. |
| Protonation of Nucleophile | - Add a stoichiometric amount of a non-nucleophilic base to neutralize any acidic byproducts formed during the reaction. |
Issue 2: Formation of Significant Side Products
| Side Product Observed | Possible Cause | Troubleshooting Step |
| Corresponding Benzoic Acid | Amide hydrolysis.[1][2] | - Use anhydrous conditions.- Avoid strong acids or bases.- Lower the reaction temperature and shorten the reaction time. |
| Ether or Phenol Byproducts | Reaction with solvent (e.g., alcohols, water). | - Use a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or acetonitrile. |
| Di-substituted Product | Over-reaction. | - Use a stoichiometric amount of the nucleophile.- Monitor the reaction closely and stop it once the mono-substituted product is maximized. |
| Products from Intramolecular Reactions | The nucleophilic center within the same molecule attacks the aromatic ring. | - This is structure-dependent. Consider protecting the internal nucleophilic group if possible. |
Experimental Protocols
Below are generalized experimental protocols for the nucleophilic aromatic substitution on a halogenated dinitrobenzamide. Note: These are starting points and may require optimization for your specific substrate and nucleophile.
Protocol 1: Amination of 4-Fluoro-3,5-dinitrobenzamide
| Parameter | Condition |
| Substrate | 4-Fluoro-3,5-dinitrobenzamide (1.0 eq) |
| Nucleophile | Primary or secondary amine (1.1 - 1.5 eq) |
| Base | K₂CO₃ or Et₃N (2.0 eq) |
| Solvent | DMF or DMSO |
| Temperature | Room temperature to 100 °C |
| Procedure | 1. Dissolve the 4-fluoro-3,5-dinitrobenzamide in the chosen solvent in a round-bottom flask.2. Add the amine nucleophile, followed by the base.3. Stir the reaction mixture at the desired temperature and monitor its progress by TLC.4. Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).5. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.6. Purify the crude product by column chromatography. |
Protocol 2: Reaction with Alkoxides or Phenoxides
| Parameter | Condition |
| Substrate | 4-Chloro-3,5-dinitrobenzamide (1.0 eq) |
| Nucleophile | Alcohol or phenol (1.5 eq) |
| Base | NaH or K-tert-butoxide (1.2 eq) |
| Solvent | Anhydrous THF or DMF |
| Temperature | 0 °C to 80 °C |
| Procedure | 1. In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.2. At 0 °C, add the base portion-wise and stir for 30 minutes to generate the alkoxide/phenoxide.3. Add the 4-chloro-3,5-dinitrobenzamide to the mixture.4. Heat the reaction to the desired temperature and monitor by TLC.5. After completion, cool to room temperature and quench with water.6. Extract the product with an organic solvent, wash with brine, dry, and concentrate.7. Purify by column chromatography. |
Data Presentation
The following table provides a general overview of expected yields for SNAr reactions on activated dinitroaromatic systems. Actual yields for dinitrobenzamides will vary based on the specific reactants and conditions.
| Substrate | Nucleophile | Leaving Group | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| 4-Chloro-3,5-dinitrobenzotrifluoride | Substituted Anilines | Cl | Methanol | Room Temp | Good to Excellent | [10] |
| 1-Fluoro-2,4-dinitrobenzene | Amines | F | DMF/DMSO | 50-100 | High | General Protocol |
| 1-Chloro-2,4-dinitrobenzene | Alkoxides | Cl | THF/DMF | 60-80 | Moderate to High | General Protocol |
| 5-Nitroanthranilic acid | Water (enzymatic) | NH₂ | Aqueous | N/A | High | [9] |
Visualizations
Logical Workflow for Troubleshooting Low Yield in SNAr Reactions
Caption: Troubleshooting workflow for low yield in SNAr reactions.
Simplified SNAr Mechanism on a Dinitrobenzamide Derivative
Caption: Generalized SNAr mechanism on a dinitrobenzamide.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. m.youtube.com [m.youtube.com]
- 9. gchemglobal.com [gchemglobal.com]
- 10. researchgate.net [researchgate.net]
Handling and safety protocols for working with 4-Amino-3,5-dinitrobenzamide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 4-Amino-3,5-dinitrobenzamide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure safe handling and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a chemical that requires careful handling due to its potential health and safety risks. According to safety data sheets, it can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] As with many nitro compounds, there is a potential for explosive decomposition, especially when heated or subjected to shock, and it may be shock-sensitive if contaminated with incompatible materials.[2][3]
Q2: What personal protective equipment (PPE) is mandatory when working with this compound?
A2: Appropriate PPE is crucial for minimizing exposure. Always wear a flame-resistant lab coat, chemical-resistant gloves (such as neoprene or butyl gloves), and ANSI Z87.1-compliant safety glasses or goggles.[2][4] If there is a splash hazard, a face shield should be worn in addition to safety goggles.[5] All work with this compound should be conducted in a properly functioning chemical fume hood.[2][3]
Q3: How should I properly store this compound?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[6] It should be kept away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2] It is advisable to store it in an approved flammable cabinet.[2][3]
Q4: What should I do in case of accidental exposure?
A4: In case of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.
-
Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[6] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][9]
Q5: How should I dispose of waste containing this compound?
A5: Waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[10] Do not dispose of it down the drain. Collect the waste in a properly labeled, sealed container and consult with your institution's environmental health and safety (EHS) office for specific disposal procedures.[10]
Troubleshooting Guides
Scenario 1: Unexpected Color Change or Degradation of the Compound
-
Problem: The stored this compound has changed color or appears degraded.
-
Possible Cause: This could be due to improper storage conditions, such as exposure to light, heat, or incompatible materials.
-
Solution:
-
Do not use the degraded compound in your experiment.
-
Review your storage procedures to ensure the compound is stored in a cool, dark, and dry place, away from incompatible substances.[2]
-
Dispose of the degraded compound as hazardous waste according to your institution's guidelines.
-
Scenario 2: Difficulty Dissolving the Compound
-
Problem: this compound is not dissolving in the chosen solvent.
-
Possible Cause: The compound may have limited solubility in the selected solvent at the experimental temperature.
-
Solution:
-
Consult the literature or safety data sheets for information on suitable solvents.
-
Consider gentle heating or sonication to aid dissolution, but be extremely cautious due to the compound's potential for heat sensitivity.[2] Always perform such procedures behind a blast shield in a fume hood.[2]
-
Experiment with a small amount of the compound and different solvents to determine the optimal solvent system.
-
Quantitative Safety Data
| Parameter | Value | Reference |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Molecular Formula | C₇H₆N₄O₅ | [11] |
| Molecular Weight | 226.15 g/mol | [11] |
Experimental Protocols
General Protocol for Handling this compound in a Synthesis Reaction:
-
Preparation: Before starting, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is worn.[2][3] Have a spill kit readily available.
-
Weighing: Carefully weigh the required amount of this compound in a tared container inside the fume hood. Avoid creating dust.
-
Addition: Slowly add the compound to the reaction vessel containing the solvent or other reactants. Use a powder funnel to minimize the risk of spills.
-
Reaction: Perform the reaction under an inert atmosphere if required. Monitor the reaction temperature carefully and avoid excessive heating.[2]
-
Work-up: After the reaction is complete, quench the reaction mixture carefully, following the specific procedure for your experiment.
-
Purification: Purify the product using appropriate techniques such as crystallization or chromatography, always performing these tasks within the fume hood.
-
Waste Disposal: Collect all waste, including contaminated filter paper, gloves, and solvents, in a designated hazardous waste container.
Visualizations
Caption: General workflow for safely handling hazardous chemicals.
Caption: Troubleshooting guide for unexpected experimental outcomes.
References
- 1. This compound | C7H6N4O5 | CID 98638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 4. uwm.edu [uwm.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 4-AMINO-3,5-DINITROBENZOTRIFLUORIDE - Safety Data Sheet [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. pickeringlabs.com [pickeringlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. chemscene.com [chemscene.com]
Technical Support Center: Scaling Up the Synthesis of 4-Amino-3,5-dinitrobenzamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Amino-3,5-dinitrobenzamide for library production. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically a two-step process. The first step involves the nitration of a suitable benzoic acid derivative to obtain 4-amino-3,5-dinitrobenzoic acid. The second step is the amidation of the carboxylic acid to form the final benzamide product.
Q2: What are the key safety considerations when working with this compound and its precursors?
Due to the presence of multiple nitro groups, this compound and its dinitrobenzoic acid precursor should be handled with care as they are potentially explosive energetic materials.[1] It is crucial to avoid heat, friction, and shock. All reactions involving nitration should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[2]
Q3: What are common challenges encountered when scaling up this synthesis?
Common challenges include:
-
Exothermic Nitration: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.
-
Purification: Removing impurities, particularly any unreacted starting materials or side-products from the nitration and amidation steps, can be challenging at a larger scale.
-
Product Stability: The dinitro-aromatic structure may be sensitive to heat and certain reagents, potentially leading to decomposition.
-
Handling of Energetic Compounds: As the scale increases, the risks associated with handling potentially energetic compounds also increase, necessitating stringent safety protocols.
Q4: What methods can be used for the amidation of 4-amino-3,5-dinitrobenzoic acid?
Several methods can be employed for the amidation step:
-
Acid Chloride Formation: Conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia.[3][4]
-
Coupling Agents: Direct amidation using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).[5][6]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low yield in nitration step | Incomplete nitration due to insufficient nitrating agent or low reaction temperature. | Increase the equivalents of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). Carefully monitor and control the reaction temperature to ensure it is within the optimal range for the specific substrate. |
| Side reactions due to excessive temperature. | Maintain strict temperature control using an ice bath or cooling system. Add the nitrating agent dropwise to manage the exotherm. | |
| Low yield in amidation step | Incomplete activation of the carboxylic acid. | Ensure the activating agent (e.g., thionyl chloride or coupling agent) is fresh and used in the correct stoichiometric amount. |
| Deactivation of the amine nucleophile. | If using a coupling agent that requires a base, ensure the base is non-nucleophilic (e.g., DIPEA) and used in the appropriate amount. | |
| Poor solubility of the starting material. | Select an appropriate aprotic solvent (e.g., DMF, NMP, or THF) that can dissolve the 4-amino-3,5-dinitrobenzoic acid. | |
| Product is difficult to purify | Presence of unreacted 4-amino-3,5-dinitrobenzoic acid. | An acid-base extraction can be used to remove the acidic starting material. The crude product can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the unreacted acid.[7][8] |
| Formation of byproducts during amidation. | Optimize the reaction conditions (temperature, reaction time, and reagent stoichiometry) to minimize side reactions. Purification by recrystallization or column chromatography may be necessary. | |
| Product decomposition | Exposure to high temperatures. | Avoid excessive heating during reaction workup and purification. Use gentle heating if necessary for dissolution during recrystallization. |
| Incompatible reagents. | Ensure all reagents and solvents are compatible with the dinitro-aromatic system. Avoid strong reducing or oxidizing agents unless intended for a specific transformation. |
Experimental Protocols
Step 1: Synthesis of 4-Amino-3,5-dinitrobenzoic acid
This protocol is adapted from a standard nitration procedure for aromatic compounds.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Aminobenzoic acid | 137.14 | 13.7 g | 0.1 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |
| Fuming Nitric Acid (90%) | 63.01 | 25 mL | - |
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 4-aminobenzoic acid to concentrated sulfuric acid while cooling in an ice-salt bath to maintain a temperature below 10 °C.
-
Once the 4-aminobenzoic acid is fully dissolved, slowly add the fuming nitric acid dropwise from the dropping funnel, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, continue stirring the mixture at 10-15 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The yellow precipitate of 4-amino-3,5-dinitrobenzoic acid is collected by vacuum filtration.
-
Wash the solid with copious amounts of cold water until the washings are neutral to pH paper.
-
Dry the product in a vacuum oven at a temperature not exceeding 50 °C.
Step 2: Synthesis of this compound (Method A: Via Acyl Chloride)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Amino-3,5-dinitrobenzoic acid | 227.13 | 22.7 g | 0.1 |
| Thionyl Chloride (SOCl₂) | 118.97 | 15 mL | 0.21 |
| Concentrated Ammonia Solution (28%) | 17.03 (as NH₃) | 50 mL | - |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
Procedure:
-
In a round-bottom flask, suspend 4-amino-3,5-dinitrobenzoic acid in dichloromethane.
-
Slowly add thionyl chloride to the suspension at room temperature.
-
Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature and slowly add it to a beaker containing crushed ice and concentrated ammonia solution with vigorous stirring.
-
The crude this compound will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the purified product.
Step 2: Synthesis of this compound (Method B: Using a Coupling Agent)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Amino-3,5-dinitrobenzoic acid | 227.13 | 22.7 g | 0.1 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 191.70 | 21.1 g | 0.11 |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 14.9 g | 0.11 |
| Ammonia (as a solution in dioxane or as ammonium chloride with a base) | 17.03 | - | - |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 35 mL | 0.2 |
| N,N-Dimethylformamide (DMF) | 73.09 | 250 mL | - |
Procedure:
-
Dissolve 4-amino-3,5-dinitrobenzoic acid, EDC, and HOBt in DMF in a round-bottom flask.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, prepare a solution of ammonia. If using ammonium chloride, add DIPEA to generate free ammonia in situ.
-
Slowly add the ammonia solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Pour the reaction mixture into water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization.
Visualizations
Synthesis Pathway
Caption: Overall synthetic route to this compound.
Experimental Workflow for Amidation (Acyl Chloride Method)
Caption: Step-by-step workflow for the amidation via the acyl chloride method.
Troubleshooting Logic
Caption: A logical flow for troubleshooting low yield issues.
References
- 1. This compound | 54321-79-8 | Benchchem [benchchem.com]
- 2. This compound | C7H6N4O5 | CID 98638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with 4-Amino-3,5-dinitrobenzamide
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using 4-Amino-3,5-dinitrobenzamide and related compounds in biological assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a nitroaromatic compound. While it serves as an intermediate in chemical synthesis, in a biological context, it and similar dinitrobenzamides are primarily investigated as prodrugs for activation by nitroreductase enzymes, which are often found in hypoxic tumor environments or in specific bacteria. This makes them candidates for targeted cancer therapy and microbiology studies.
Q2: How should I store and handle this compound?
This compound should be stored in a cool, dry place, protected from light to prevent degradation. For long-term storage, it is recommended to keep it at -20°C. Stock solutions, typically prepared in DMSO, should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What are the known safety precautions for this compound?
This compound is classified as a skin, eye, and respiratory irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.
Q4: I am having trouble dissolving this compound. What should I do?
This compound is expected to have low aqueous solubility. For biological assays, it is recommended to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol. This stock can then be serially diluted in your aqueous assay buffer or cell culture medium. Be mindful of the final solvent concentration in your assay, as high concentrations can be toxic to cells or inhibit enzyme activity. It is advisable to keep the final DMSO concentration below 0.5%. If precipitation occurs upon dilution, refer to the troubleshooting section for cell-based assays.
Troubleshooting Guide: Cell-Based Assays (e.g., Cytotoxicity, Viability)
Inconsistent results in cell-based assays are a common challenge. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: High Variability in IC50 Values Between Experiments
| Potential Cause | Recommended Solution |
| Inconsistent Cell Health or Passage Number | Ensure cells are in the logarithmic growth phase and use a consistent, low passage number for all experiments. Always perform a cell count to ensure accurate seeding density. |
| Compound Precipitation | Prepare fresh dilutions of the compound from a stock solution for each experiment. Visually inspect for any precipitation after dilution in aqueous media. If precipitation is observed, consider lowering the highest concentration tested or using a vehicle with better solubilizing properties (e.g., with a small percentage of a non-ionic surfactant, if compatible with the assay). |
| Variable Incubation Times | Standardize the incubation time for compound exposure across all experiments. A typical range is 24 to 72 hours, but this should be optimized for your specific cell line and assay. |
| Inconsistent Reagent Preparation | Use reagents from the same lot for a set of experiments. Prepare fresh assay reagents (e.g., MTT, resazurin) as recommended by the manufacturer. |
Problem 2: Compound Appears More Cytotoxic Than Expected or Shows Non-Specific Effects
Nitroaromatic compounds can sometimes interfere with common cell viability assays.
| Potential Cause | Recommended Solution |
| Interference with Assay Chemistry | Nitro compounds can chemically reduce tetrazolium salts (like MTT) or resazurin in the absence of cellular activity, leading to false-positive results for viability or false-negative results for cytotoxicity.[2][3][4] Run a "cell-free" control where the compound is added to the assay medium with the viability reagent to check for direct chemical reduction. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be cytotoxic. Ensure the final solvent concentration is consistent across all wells, including vehicle controls, and is below the tolerance level of your cell line (typically <0.5% DMSO). |
| Induction of Oxidative Stress | The nitro groups can undergo redox cycling, leading to the production of reactive oxygen species (ROS) and causing cellular damage unrelated to a specific target.[5] Consider performing a ROS detection assay to investigate this possibility. |
Troubleshooting Workflow for Cell-Based Assays
Troubleshooting Guide: Nitroreductase Enzyme Assays
These assays typically measure the reduction of the nitro group on the dinitrobenzamide compound by a nitroreductase enzyme, often using NADH or NADPH as a cofactor.
Problem 1: High Background Signal in "No Enzyme" or "No Substrate" Controls
A high background can mask the true signal from the enzymatic reaction.
| Potential Cause | Recommended Solution |
| Substrate Instability | The substrate may be unstable in the assay buffer and degrade non-enzymatically, releasing a product that is detected by the assay. Prepare fresh substrate solutions and protect them from light. |
| Autofluorescence/Absorbance of Compound | This compound and its metabolites may have intrinsic fluorescence or absorbance at the detection wavelengths.[6] Run controls containing only the compound to quantify this background and subtract it from the experimental wells. |
| Contaminated Reagents | Buffers or other reagents may be contaminated with a substance that generates a signal. Prepare fresh reagents using high-purity water and components. |
Problem 2: Low or No Enzyme Activity Detected
This can be due to issues with the enzyme, the substrate, or the assay conditions.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure the nitroreductase enzyme is properly stored and handled to maintain its activity. If possible, test the enzyme with a known positive control substrate. |
| Sub-optimal Assay Conditions | The pH, temperature, or ionic strength of the assay buffer may not be optimal for the enzyme. Consult the literature for the optimal conditions for the specific nitroreductase being used. |
| Incorrect Cofactor | Ensure you are using the correct nicotinamide cofactor (NADH or NADPH) at a saturating concentration. |
| Substrate Not Recognized by Enzyme | It is possible that this compound is not an efficient substrate for the particular nitroreductase being used. If possible, test other dinitrobenzamide derivatives or a known substrate for the enzyme. |
Nitroreductase Activity Workflow
Data Presentation
Table 1: Solubility of this compound (Estimated)
Note: Specific experimental data for the solubility of this compound is limited. The following are estimates based on the properties of similar small aromatic molecules and general laboratory experience.
| Solvent | Estimated Solubility | Recommendation for Use |
| DMSO | High (>10 mM) | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Moderate | Can be used as an alternative to DMSO for stock solutions, but may have lower solubility. |
| Aqueous Buffers (e.g., PBS) | Very Low (<100 µM) | Not suitable for preparing stock solutions. Final assay concentrations should be prepared by diluting a stock solution. |
| Cell Culture Medium | Very Low | Dilute stock solutions directly into the medium just before use to minimize precipitation. |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT-Based)
This protocol provides a framework for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "vehicle control" with the same final concentration of DMSO as the highest compound concentration.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours, or until formazan crystals are visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of a "blank" (medium only) from all readings. Normalize the results to the vehicle control to determine the percentage of cell viability.
Protocol 2: Colorimetric Nitroreductase Assay
This protocol is adapted from assays using p-nitroaniline-containing substrates and can be used to measure the activity of a nitroreductase with this compound.[7][8][9] The reduction of a nitro group can lead to a change in the absorbance spectrum of the compound.
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.0.
-
Substrate: Prepare a 10 mM stock solution of this compound in DMSO. Dilute in assay buffer to a working concentration (e.g., 1 mM).
-
Cofactor: Prepare a 10 mM stock solution of NADH or NADPH in assay buffer.
-
Enzyme: Purified nitroreductase enzyme at a known concentration.
-
-
Assay Setup: In a 96-well plate, set up the following reactions in a final volume of 200 µL:
-
Test Reaction: Assay buffer, cofactor (final concentration ~200 µM), enzyme, and substrate.
-
No-Enzyme Control: Assay buffer, cofactor, and substrate.
-
No-Substrate Control: Assay buffer, cofactor, and enzyme.
-
-
Reaction Initiation: Initiate the reaction by adding the substrate to the wells containing the enzyme and cofactor.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at a wavelength where the product absorbs but the substrate does not (this will need to be determined empirically, but a scan from 300-500 nm would be a good starting point). Alternatively, measure the decrease in absorbance at 340 nm corresponding to the oxidation of NAD(P)H.
-
Data Analysis: Calculate the rate of change in absorbance per minute. This rate is proportional to the enzyme activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Amplite® Luminometric Nitroreductase Assay Kit | AAT Bioquest [aatbio.com]
- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. magritek.com [magritek.com]
Validation & Comparative
A Comparative Analysis of 4-Amino-3,5-dinitrobenzamide and Pretomanid in the Context of Tuberculosis Drug Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the emerging anti-tubercular candidate class of dinitrobenzamides, represented by 4-Amino-3,5-dinitrobenzamide, and the approved drug, pretomanid. This analysis is based on available preclinical and clinical data, focusing on efficacy, mechanism of action, and the experimental protocols used for their evaluation.
While pretomanid has established its role in treating drug-resistant tuberculosis, the dinitrobenzamide class of compounds is in the early stages of research. It is important to note that direct comparative efficacy studies between this compound and pretomanid are not yet available. This guide, therefore, draws comparisons based on data from closely related 3,5-dinitrobenzamide derivatives to provide a preliminary assessment.
At a Glance: Key Differences
| Feature | This compound (and derivatives) | Pretomanid |
| Drug Class | Dinitrobenzamide | Nitroimidazooxazine |
| Mechanism of Action | Proposed inhibitor of DprE1 | Prodrug activated by Ddn, leading to nitric oxide production and inhibition of mycolic acid synthesis |
| Development Stage | Preclinical | Approved for clinical use |
| Spectrum of Activity | Primarily against replicating M. tuberculosis | Active against both replicating and non-replicating (anaerobic) M. tuberculosis |
Mechanism of Action: Two Distinct Pathways
The fundamental difference between these two compounds lies in their mode of action against Mycobacterium tuberculosis.
Pretomanid is a prodrug that requires activation within the mycobacterial cell.[1] It is activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which leads to the generation of reactive nitrogen species, including nitric oxide.[2] This process has a dual effect: it inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, and it acts as a respiratory poison under anaerobic conditions.[2][3] This dual action makes pretomanid effective against both actively replicating and dormant, non-replicating bacteria.[3]
dot
In contrast, This compound belongs to the dinitrobenzamide class of compounds, which are proposed to act as inhibitors of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme.[4][5][6] DprE1 is crucial for the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan and lipoarabinomannan.[6] By inhibiting this enzyme, dinitrobenzamides disrupt the integrity of the cell wall, leading to bacterial death.[6] This mechanism is distinct from that of pretomanid and represents a different target in the fight against tuberculosis.
dot
Efficacy Data: A Tale of Two Timelines
The available efficacy data for pretomanid is extensive, stemming from numerous clinical trials. In contrast, the data for this compound is limited to preclinical in vitro studies of its derivatives.
In Vitro Efficacy
The following table summarizes the minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism.
| Compound/Derivative | M. tuberculosis Strain | MIC (µg/mL) | Reference |
| Pretomanid | Drug-Susceptible (DS-TB) | 0.005 - 0.48 | [7] |
| Multidrug-Resistant (MDR-TB) | 0.005 - 0.48 | [7] | |
| Extensively Drug-Resistant (XDR-TB) | 0.005 - 0.48 | [7] | |
| 3,5-Dinitrobenzamide Derivatives | |||
| Derivative c2 | H37Rv | 0.031 | [4] |
| Derivative d1 | H37Rv | 0.031 | [4] |
| Derivative d2 | H37Rv | 0.031 | [4] |
| Derivative 18a | H37Rv & MDR-MTB | 0.056 - 0.078 | [8] |
| Derivative 20e | H37Rv & MDR-MTB | 0.056 - 0.078 | [8] |
The in vitro data suggests that certain 3,5-dinitrobenzamide derivatives exhibit potent activity against M. tuberculosis, with MIC values comparable to the lower end of the range for pretomanid.[4][8] However, it is crucial to note that these are early-stage findings for a limited number of compounds.
Clinical Efficacy of Pretomanid
Pretomanid has been evaluated in several clinical trials as part of combination regimens for treating drug-resistant tuberculosis. The following table highlights key efficacy outcomes from these studies.
| Clinical Trial | Patient Population | Regimen | Treatment Duration | Favorable Outcome Rate | Reference |
| Nix-TB | XDR-TB, treatment-intolerant/non-responsive MDR-TB | Bedaquiline, Pretomanid, Linezolid (BPaL) | 6 months | ~90% | [1] |
| ZeNix | XDR-TB, pre-XDR-TB, MDR-TB | BPaL with varied Linezolid doses | 6 months | 84.1% - 93.2% | [1] |
A meta-analysis of clinical trials has shown that pretomanid-containing regimens are significantly associated with favorable outcomes in patients with DR-TB.[2][9]
Experimental Protocols
Standardized methodologies are essential for the evaluation of anti-tubercular agents. Below are generalized protocols for determining the in vitro efficacy of these compounds.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol outlines a common method for determining the MIC of a compound against M. tuberculosis.
1. Reagents and Media:
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
-
Test compound stock solution (e.g., in DMSO).
-
M. tuberculosis inoculum, standardized to a McFarland standard.
2. Procedure:
-
Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculate each well with the standardized M. tuberculosis suspension.
-
Include a drug-free growth control and a sterile control.
-
Incubate the plates at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.[1][10]
dot
Conclusion
Pretomanid is a well-established and effective component of treatment regimens for drug-resistant tuberculosis, with a novel mechanism of action that targets both replicating and non-replicating bacilli. In contrast, this compound represents an early-stage line of inquiry into a different class of anti-tubercular compounds, the dinitrobenzamides, which are believed to inhibit the essential DprE1 enzyme.
While some 3,5-dinitrobenzamide derivatives have shown promising in vitro activity, extensive further research, including in vivo efficacy studies and clinical trials, is required to determine their potential as therapeutic agents. The distinct mechanisms of action of these two classes of compounds highlight the importance of continued research into novel anti-tubercular agents to combat the global threat of drug-resistant tuberculosis. Future studies directly comparing the efficacy and safety of optimized dinitrobenzamide leads with established drugs like pretomanid will be crucial in defining their potential role in tuberculosis therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficacy of pretomanid-containing regiments for drug-resistant tuberculosis: A systematic review and meta-analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functions of nitroreductases in mycobacterial physiology and drug susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of pretomanid-containing regiments for drug-resistant tuberculosis: A systematic review and meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Comparative Analysis of 4-Amino-3,5-dinitrobenzamide Analogues: A Guide for Researchers
A deep dive into the structure-activity relationships of 4-Amino-3,5-dinitrobenzamide analogues reveals their potential as potent antimicrobial agents, particularly against Mycobacterium tuberculosis. This guide provides a comparative analysis of their biological activity, supported by experimental data and detailed protocols to aid researchers and drug development professionals in this promising field.
While the this compound scaffold has been investigated for various therapeutic applications, the most comprehensive data available pertains to its efficacy against mycobacteria. The dinitrobenzamide core is a key structural motif that has been explored for the development of novel anti-tuberculosis drugs.[1] This guide will focus primarily on the antimycobacterial properties of these analogues, with available data on their anticancer activity also presented.
Data Presentation: Comparative Biological Activity
The following tables summarize the antimycobacterial activity (Minimum Inhibitory Concentration - MIC) of a series of 3,5-dinitrobenzamide analogues against Mycobacterium tuberculosis H37Rv. This data is crucial for understanding the structure-activity relationship (SAR) and identifying key structural features that contribute to their potency.
Table 1: Antimycobacterial Activity of N-substituted 3,5-Dinitrobenzamide Analogues against M. tuberculosis H37Rv
| Compound ID | Substitution at Amide Nitrogen (R) | MIC (µg/mL) | Reference |
| 1a | Fused Ring Moiety 1 | 0.056 | [2] |
| 1b | Fused Ring Moiety 2 | 0.078 | [2] |
| 2a | N-alkylphenyl group | Data not specified | [3] |
| 2b | N-alkylphenyl group | Data not specified | [3] |
Note: Specific structures for the fused ring moieties and N-alkylphenyl groups can be found in the cited literature.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogues is significantly influenced by the nature of the substituent at the amide nitrogen.
For Antimycobacterial Activity:
-
Fused Ring Moieties: The introduction of specific fused ring structures at the amide nitrogen has been shown to yield potent antimycobacterial activity, with MIC values in the sub-micromolar range against both drug-sensitive and multidrug-resistant strains of M. tuberculosis.[2] For instance, compounds 18a and 20e in a referenced study, which are N-((2-(4-fluorophenyl)/N-((2-(3-fluorobenzyl)-1,2,3,4-tetrahydroisoquilin-6-yl)methyl)-3,5-dinitrobenzamides, demonstrated potent MICs of 0.056-0.078 μg/mL.[2]
-
N-Alkylphenyl Groups: Modifications with various N-alkylphenyl groups have also been explored to establish a robust SAR for anti-TB agents.[3]
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. The following are generalized protocols for the synthesis and biological evaluation of this compound analogues based on available literature.
General Synthesis of this compound Analogues
A common synthetic route involves the amidation of a 4-amino-3,5-dinitrobenzoyl chloride with a desired amine.
Step 1: Synthesis of 4-Amino-3,5-dinitrobenzoyl chloride
This intermediate can be prepared from 4-amino-3,5-dinitrobenzoic acid by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride.
Step 2: Amide Coupling
The synthesized 4-amino-3,5-dinitrobenzoyl chloride is then reacted with the desired primary or secondary amine in the presence of a base (e.g., triethylamine, pyridine) in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran) to yield the final this compound analogue.
Caption: General synthetic scheme for this compound analogues.
Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This assay is commonly used to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Preparation of Inoculum: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The bacterial suspension is adjusted to a McFarland standard of 1.0.
-
Drug Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The standardized bacterial suspension is added to each well containing the diluted compounds.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound analogues for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Amino-3,5-dinitrobenzamide Efficacy in Drug-Resistant Mycobacterium tuberculosis Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of 4-Amino-3,5-dinitrobenzamide, a member of the dinitrobenzamide (DNB) class of compounds, against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The information presented is based on available experimental data for closely related analogs and the established mechanism of action for this class of inhibitors.
Introduction to this compound and its Mechanism of Action
This compound belongs to a class of synthetic compounds known as dinitrobenzamides, which have emerged as potent anti-tuberculosis agents.[1][2] These compounds are inhibitors of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[1][3] DprE1 is crucial for the biosynthesis of arabinogalactan and lipoarabinomannan, two key components of the Mtb cell wall.[3] By inhibiting DprE1, this compound and its analogs disrupt the integrity of the cell wall, leading to bacterial death. This mechanism of action is distinct from that of many current first- and second-line anti-TB drugs.
Cross-Resistance Analysis: A Comparative Perspective
Direct experimental data on the cross-resistance of this compound against a comprehensive panel of drug-resistant Mtb strains is limited in the public domain. However, studies on closely related 3,5-dinitrobenzamide derivatives provide strong evidence that this class of compounds retains activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains.[4]
The lack of cross-resistance is attributed to the unique drug target, DprE1. Resistance to major anti-TB drugs is typically caused by mutations in their respective target genes:
-
Isoniazid (INH): Resistance is primarily associated with mutations in the katG gene, which encodes a catalase-peroxidase required to activate the prodrug INH, or in the promoter region of the inhA gene, the drug's primary target.[5][6]
-
Rifampicin (RIF): Resistance is overwhelmingly due to mutations in the rpoB gene, which encodes the β-subunit of the RNA polymerase.[7][8]
-
Fluoroquinolones: Resistance is linked to mutations in the gyrA and gyrB genes, which encode the DNA gyrase.
Since the mechanism of action of this compound does not involve these targets, it is expected to be effective against Mtb strains resistant to these drugs.
Quantitative Data on Related Dinitrobenzamide Derivatives
While specific data for this compound is not available, the following tables summarize the in vitro activity of closely related 3,5-dinitrobenzamide derivatives against drug-susceptible and drug-resistant Mtb strains.
Table 1: In Vitro Activity of 3,5-Dinitrobenzamide Derivatives Against Drug-Susceptible Mtb H37Rv
| Compound ID | Structure/Substitution | MIC (µg/mL) against H37Rv | Reference |
| c2 | N,N'-(ethane-1,2-diyl)bis(3,5-dinitrobenzamide) | 0.031 | [2] |
| d1 | N-(2-(3,5-dinitrophenoxy)ethyl)-3,5-dinitrobenzamide | 0.031 | [2] |
| d2 | N-(2-(3,5-dinitrophenyl)ethyl)-3,5-dinitrobenzamide | 0.031 | [2] |
| Isoniazid | (Reference) | 0.031 | [2] |
Table 2: In Vitro Activity of 3,5-Dinitrobenzamide Derivatives Against Multidrug-Resistant Mtb (MDR-Mtb) Strains
| Compound ID | Structure/Substitution | MIC (µg/mL) against MDR-Mtb Strain 1 | MIC (µg/mL) against MDR-Mtb Strain 2 | Reference |
| 18a | N-((2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)methyl)-3,5-dinitrobenzamide | 0.056 | 0.062 | [4] |
| 20e | N-((2-(3-fluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)methyl)-3,5-dinitrobenzamide | 0.078 | 0.068 | [4] |
| Isoniazid | (Reference) | >10 | >10 | [4] |
| Rifampicin | (Reference) | >40 | >40 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of dinitrobenzamide derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the compounds against Mtb strains is typically determined using the Microplate Alamar Blue Assay (MABA) or a similar broth microdilution method.
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Test compounds (e.g., this compound) and reference drugs (e.g., Isoniazid, Rifampicin)
-
Mycobacterium tuberculosis strains (drug-susceptible and drug-resistant)
-
Alamar Blue reagent or Resazurin
-
Tween 80
Procedure:
-
Drug Dilution: A serial two-fold dilution of the test compounds and reference drugs is prepared in the 96-well plates containing Middlebrook 7H9 broth.
-
Inoculum Preparation: Mtb strains are grown in Middlebrook 7H9 broth. The turbidity of the bacterial suspension is adjusted to a McFarland standard (typically 0.5), and then diluted to the final desired concentration.
-
Inoculation: Each well of the microplate is inoculated with the Mtb suspension. Control wells (no drug and no bacteria) are included.
-
Incubation: The plates are sealed and incubated at 37°C for 5-7 days.
-
Addition of Indicator Dye: After the initial incubation, Alamar Blue reagent (or Resazurin) and Tween 80 are added to each well.
-
Re-incubation: The plates are re-incubated for 24-48 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound that prevents a color change of the indicator (from blue to pink for Alamar Blue) or inhibits fluorescence, indicating the inhibition of bacterial growth.
Conclusion
The available evidence on 3,5-dinitrobenzamide derivatives strongly suggests that this compound is a promising candidate for the treatment of drug-resistant tuberculosis. Its unique mechanism of action, targeting the essential enzyme DprE1, circumvents the common resistance mechanisms observed for first- and second-line anti-TB drugs. This lack of cross-resistance makes it a valuable scaffold for the development of new therapeutics to combat MDR- and XDR-TB. Further studies are warranted to determine the specific MIC values of this compound against a broad panel of clinically relevant drug-resistant Mtb strains to fully elucidate its potential in a clinical setting.
References
- 1. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of katG and inhA mutations to guide isoniazid and ethionamide use for drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of katG Mutations Associated with High-Level Isoniazid Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rpoB Mutations and Effects on Rifampin Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimycobacterial activity of 3,5-disubstituted thiadiazine thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
DprE1 Inhibitors: A Comparative Analysis of Dinitrobenzamides and Benzothiazinones
A deep dive into the performance, mechanism of action, and experimental evaluation of two leading classes of covalent inhibitors targeting decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) in Mycobacterium tuberculosis.
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) has created an urgent need for novel therapeutic agents that act on new molecular targets.[1] One of the most promising of these targets is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial component in the biosynthesis of the mycobacterial cell wall.[2][3] Dinitrobenzamides (DNBs) and benzothiazinones (BTZs) have emerged as two of the most potent classes of DprE1 inhibitors, both demonstrating remarkable efficacy against drug-susceptible and drug-resistant strains of M. tuberculosis.[1][4] This guide provides a comparative analysis of these two inhibitor classes, presenting key performance data, detailed experimental protocols for their evaluation, and a visual representation of their mechanism of action.
Mechanism of Action: Covalent Inhibition of DprE1
Both dinitrobenzamides and benzothiazinones are classified as covalent inhibitors of DprE1.[4][5] Their mechanism of action is a sophisticated process of "suicide inhibition," where the enzyme itself activates the inhibitor to form a covalent adduct, leading to irreversible inactivation.[6] This process is critically dependent on the presence of a nitro group on the aromatic ring of the inhibitor and a specific cysteine residue (Cys387) within the active site of DprE1.[4][7]
The proposed mechanism unfolds in the following steps:
-
Enzyme-mediated reduction: The flavin adenine dinucleotide (FAD) cofactor within DprE1 reduces the nitro group of the inhibitor to a highly reactive nitroso intermediate.[4][7]
-
Nucleophilic attack: The sulfur atom of the Cys387 residue in the DprE1 active site performs a nucleophilic attack on the nitroso group of the activated inhibitor.[4]
-
Covalent bond formation: This attack results in the formation of a stable, covalent bond between the inhibitor and the enzyme, rendering DprE1 inactive.[4][7]
By blocking DprE1, these inhibitors prevent the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA is the sole donor of arabinose for the synthesis of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall.[3][8] The disruption of this pathway compromises the structural integrity of the cell wall, ultimately leading to bacterial cell death.[3]
Quantitative Performance Comparison
The following tables summarize the in vitro activity of representative dinitrobenzamides and benzothiazinones against DprE1 and M. tuberculosis, as well as their cytotoxicity profiles.
Table 1: Dinitrobenzamide (DNB) Derivatives
| Compound | DprE1 IC₅₀ (µM) | M. tuberculosis H37Rv MIC (µg/mL) | Vero Cells CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/MIC) |
| DNB1 | Not Reported | 0.072[1] | > 100 | > 1000 |
| c2 | Not Reported | 0.031[5] | Not Reported | Not Reported |
| d1 | Not Reported | 0.031[5] | Not Reported | Not Reported |
| d2 | Not Reported | 0.031[5] | Not Reported | Not Reported |
Table 2: Benzothiazinone (BTZ) Derivatives
| Compound | DprE1 IC₅₀ (µM) | M. tuberculosis H37Rv MIC (ng/mL) | Vero Cells CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/MIC) |
| BTZ043 | ~0.0023 | 1[9] | > 10 | > 100 |
| PBTZ169 | < 0.001 | 0.3 | > 10 | > 1000 |
| PyrBTZ01 | 1.61[4] | 160[4] | Not Reported | Not Reported |
| PyrBTZ02 | 7.34[4] | 160[4] | Not Reported | Not Reported |
Note: Direct comparison of IC₅₀ and MIC values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
In Vitro DprE1 Enzyme Inhibition Assay (Fluorometric)
This assay measures the activity of DprE1 by monitoring the production of hydrogen peroxide, a byproduct of the reaction, using a fluorescent probe.
Materials:
-
Purified recombinant DprE1 enzyme
-
Farnesyl-phosphoryl-β-D-ribose (FPR) or Geranylgeranyl-phosphoryl-β-d-ribose (GGPR) substrate
-
Amplex Red reagent (or equivalent fluorescent probe)
-
Horseradish peroxidase (HRP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10% glycerol
-
Test compounds (DNBs or BTZs) dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions. For positive (no inhibitor) and negative (no enzyme) controls, add 2 µL of DMSO.
-
Add 48 µL of a master mix containing the DprE1 enzyme, Amplex Red, and HRP in assay buffer to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for pre-incubation of the enzyme with the inhibitors.
-
Initiate the reaction by adding 50 µL of the FPR/GGPR substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm in kinetic mode for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)
This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
Test compounds (DNBs or BTZs) dissolved in DMSO
-
Resazurin sodium salt solution (0.01% w/v in water)
-
Sterile 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.
-
Inoculate each well containing the test compound with the bacterial suspension. Include a drug-free growth control and a sterility control (broth only).
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of the resazurin solution to each well.
-
Re-incubate the plates for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change from blue (resazurin) to pink (resorufin), which indicates bacterial growth.[10]
Conclusion
Both dinitrobenzamides and benzothiazinones represent highly promising classes of DprE1 inhibitors with potent activity against M. tuberculosis. Their unique covalent mechanism of action offers a powerful strategy to combat drug-resistant strains. While benzothiazinones, particularly BTZ043 and PBTZ169, have been more extensively characterized and have progressed further in preclinical and clinical development, dinitrobenzamides also exhibit excellent in vitro potency. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of these and other novel DprE1 inhibitors, which are critical for the development of new and more effective tuberculosis therapies. Further research focusing on optimizing the pharmacokinetic and safety profiles of these compounds will be crucial for their successful translation into clinical practice.
References
- 1. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 2. benchchem.com [benchchem.com]
- 3. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 8-Pyrrole-Benzothiazinones Are Noncovalent Inhibitors of DprE1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 4-Amino-3,5-dinitrobenzamide Through Mutagenesis Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Amino-3,5-dinitrobenzamide, a potent anti-tubercular agent, with other notable inhibitors of the essential mycobacterial enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). The focus of this guide is to validate the proposed mechanism of action of this compound through an examination of mutagenesis studies and to compare its performance with alternative covalent and non-covalent DprE1 inhibitors.
Mechanism of Action: Covalent Inhibition of DprE1
This compound belongs to the dinitrobenzamide (DNB) class of compounds, which are known to target DprE1, a crucial enzyme in the biosynthesis of the mycobacterial cell wall. The proposed mechanism of action for DNBs, and by extension this compound, is covalent inhibition. This process is initiated by the reduction of one of the nitro groups on the benzamide ring to a nitroso intermediate within the DprE1 active site. This reactive intermediate then forms a covalent bond with a key cysteine residue (Cys387), leading to the irreversible inactivation of the enzyme and subsequent bacterial cell death.
Mutagenesis studies on the Cys387 residue of DprE1 have been instrumental in validating this mechanism. Replacement of this cysteine with other amino acids, such as serine or glycine, has been shown to confer high levels of resistance to covalent inhibitors, while having a lesser effect on the potency of non-covalent inhibitors. This provides strong evidence for the direct interaction and covalent modification of Cys387 by this class of compounds.
Comparative Performance of DprE1 Inhibitors
The following tables summarize the performance of this compound in the context of other well-characterized covalent and non-covalent DprE1 inhibitors. While specific mutagenesis data for this compound is not extensively available in public literature, its performance is inferred from studies on closely related dinitrobenzamides.
Table 1: In Vitro Activity of Covalent DprE1 Inhibitors against Mycobacterium tuberculosis
| Compound | Chemical Class | Wild-Type DprE1 IC50 (µM) | Wild-Type Mtb MIC (µg/mL) | Cys387 Mutant Mtb MIC (µg/mL) | Reference |
| This compound | Dinitrobenzamide | Data not available | Data not available | Data not available | - |
| DNB1 | Dinitrobenzamide | ~0.02 | 0.072 | High resistance observed | [1] |
| BTZ043 | Benzothiazinone | ~0.001 | 0.001 | >100 | [1] |
| PBTZ169 (Macozinone) | Benzothiazinone | Potent inhibitor | ~0.0006 | High resistance observed | [2] |
Table 2: In Vitro Activity of Non-Covalent DprE1 Inhibitors against Mycobacterium tuberculosis
| Compound | Chemical Class | Wild-Type DprE1 IC50 (µM) | Wild-Type Mtb MIC (µg/mL) | Cys387 Mutant Mtb MIC (µg/mL) | Reference |
| TBA-7371 | Azaindole | 0.01 | 0.64 - 1.0 | Minimal change | [3] |
| OPC-167832 | Quinolone | 0.258 | 0.0005 | Minimal change | [3] |
| Ty38c | Thiophenyl-pyridine | Data not available | Data not available | Minimal change | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the DprE1 signaling pathway and the experimental workflow for validating the mechanism of action through mutagenesis.
Caption: DprE1 catalyzes the oxidation of DPR to DPX, a critical step in the biosynthesis of the mycobacterial cell wall.
Caption: Experimental workflow for validating the mechanism of action through site-directed mutagenesis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these findings.
Site-Directed Mutagenesis of dprE1
This protocol outlines the generation of a Cys387Ser mutation in the dprE1 gene as an example.
-
Primer Design: Design overlapping forward and reverse primers (~25-45 bases) containing the desired mutation (TGC to TCC for Cys to Ser) in the middle. The melting temperature (Tm) of the primers should be ≥78°C.
-
PCR Amplification:
-
Set up a PCR reaction with a high-fidelity DNA polymerase (e.g., PfuUltra).
-
Use a plasmid containing the wild-type dprE1 gene as the template.
-
PCR cycling conditions:
-
Initial denaturation: 95°C for 2 minutes.
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 1 minute.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.
-
-
-
DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
DprE1 Enzymatic Inhibition Assay (IC50 Determination)
This assay measures the ability of a compound to inhibit the enzymatic activity of DprE1.
-
Materials:
-
Purified recombinant wild-type and mutant DprE1 enzymes.
-
Substrate: Decaprenylphosphoryl-β-D-ribose (DPR).
-
Electron acceptor: 2,6-dichlorophenolindophenol (DCPIP).
-
Assay buffer (e.g., 50 mM MOPS, pH 7.9, 10 mM MgCl2).
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
In a 96-well plate, add the DprE1 enzyme, assay buffer, and varying concentrations of the test compound.
-
Pre-incubate the mixture for 30 minutes at 30°C.
-
Initiate the reaction by adding the substrate (DPR) and DCPIP.
-
Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the minimum concentration of a compound required to inhibit the growth of M. tuberculosis.
-
Materials:
-
M. tuberculosis H37Rv (wild-type) and Cys387 mutant strains.
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
In a 96-well plate, prepare two-fold serial dilutions of the test compounds in 7H9 broth.
-
Inoculate each well with a standardized suspension of M. tuberculosis.
-
Include a drug-free growth control and a sterile control.
-
Incubate the plates at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible growth.
-
References
Dinitrobenzamide Compounds: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of dinitrobenzamide compounds reveals a complex but promising landscape for their development as anticancer agents. This guide provides a detailed comparison of the in vitro and in vivo efficacy of key dinitrobenzamide derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein, supported by detailed experimental protocols, underscores the importance of bridging the gap between cell-based assays and whole-organism studies in the pursuit of effective cancer therapies.
Dinitrobenzamide compounds, particularly those developed as prodrugs for gene-directed enzyme prodrug therapy (GDEPT), have demonstrated significant cytotoxic potential against cancer cells. The central mechanism of action for many of these compounds involves the reduction of their nitro groups by specific nitroreductase enzymes, which can be endogenously present in hypoxic tumor environments or exogenously introduced into cancer cells. This bioactivation converts the relatively non-toxic prodrug into a potent DNA cross-linking agent, leading to cell death.
Quantitative Efficacy: A Tale of Two Environments
The transition from a controlled in vitro setting to a complex in vivo model often presents challenges in drug development. The following table summarizes the efficacy of the well-studied dinitrobenzamide prodrug, 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954), and a dinitrobenzamide mustard analogue, showcasing the differences in potency observed in cell culture versus animal models.
| Compound | In Vitro Efficacy (IC50) | Cell Line | In Vivo Efficacy | Animal Model | Reference |
| CB1954 | 78 µM | LS174T (Human Colon Carcinoma) | Not explicitly stated in the provided abstracts, but in vivo activity against certain human xenografts is mentioned.[1] | Human tumor xenografts in mice.[1] | [2] |
| CB1954 | IC50s not provided, but human colon carcinoma (WiDr), ovarian carcinoma (SK-OV-3), and Chinese hamster V79 cells expressing E. coli nitroreductase were 52-, 225-, and 177-fold more sensitive, respectively, than parent lines.[3] | WiDr, SK-OV-3, V79 | Not specified in a directly comparable metric.[3] | Not applicable | [3] |
| Dinitrobenzamide Mustard Analogues | Not specified in IC50 values, but several analogues showed greater potency and higher IC50 ratios in nitroreductase-expressing cells compared to CB1954.[4] | V79 (Chinese Hamster Lung Fibroblasts) | Not specified in a directly comparable metric. | Not applicable | [4] |
It is evident that the efficacy of these compounds in vitro is highly dependent on the presence and activity of the activating nitroreductase enzyme. While direct quantitative comparisons of in vivo efficacy are not always available in the same studies, the general trend indicates that promising in vitro results, particularly the high sensitivity of nitroreductase-expressing cells, often translate to anti-tumor activity in vivo.[1]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
1. Cell Seeding:
-
Harvest and count cancer cells (e.g., LS174T).
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the dinitrobenzamide compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48-72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
4. Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of dinitrobenzamide compounds in a mouse xenograft model.
1. Cell Implantation:
-
Harvest cancer cells (e.g., human colon carcinoma cells) from culture.
-
Resuspend the cells in a suitable medium (e.g., a mixture of medium and Matrigel).
-
Subcutaneously inject a defined number of cells (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
2. Tumor Growth and Measurement:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
3. Compound Administration:
-
Prepare the dinitrobenzamide compound in a suitable vehicle for administration (e.g., saline, PEG400).
-
Administer the compound to the treatment group via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule (e.g., daily for 5 days).
-
Administer the vehicle alone to the control group.
4. Monitoring and Endpoint:
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment and tumor measurements for a defined period or until tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
5. Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Analyze the statistical significance of the differences in tumor volume and weight between the groups.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Dinitrobenzamide prodrug activation pathway.
Caption: Dinitrobenzamide evaluation workflow.
References
- 1. CB 1954: from the Walker tumor to NQO2 and VDEPT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and activation of CB1954 in a human tumour cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene-directed enzyme prodrug therapy: quantitative bystander cytotoxicity and DNA damage induced by CB1954 in cells expressing bacterial nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mustard prodrugs for activation by Escherichia coli nitroreductase in gene-directed enzyme prodrug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
How does 4-Amino-3,5-dinitrobenzamide compare to its precursor 4-amino-3,5-dinitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-amino-3,5-dinitrobenzamide and its chemical precursor, 4-amino-3,5-dinitrobenzoic acid. Both compounds are nitroaromatic molecules with potential applications in pharmaceutical and materials science. Understanding their distinct physicochemical properties and biological activities is crucial for their effective application in research and development.
Physicochemical Properties: A Comparative Overview
The primary structural difference between this compound and 4-amino-3,5-dinitrobenzoic acid lies in the functional group at the 1-position of the benzene ring: a carboxamide group in the former and a carboxylic acid group in the latter. This seemingly minor change significantly influences their chemical and physical properties.
| Property | This compound | 4-Amino-3,5-dinitrobenzoic acid |
| Molecular Formula | C₇H₆N₄O₅[1] | C₇H₅N₃O₆[2][3] |
| Molecular Weight | 226.15 g/mol [1] | 227.13 g/mol [2][3] |
| Appearance | Yellow crystalline powder | - |
| Melting Point | 251-254 °C | - |
| Solubility | Soluble in organic solvents like ethanol and acetone | More water-soluble than octanol-soluble |
| pKa | - | 4.00 ± 0.04[4] |
| LogP | - | -1.50[4] |
Synthesis and Reactivity
4-Amino-3,5-dinitrobenzoic acid serves as the direct precursor for the synthesis of this compound. The conversion is a standard two-step organic synthesis procedure.
Experimental Protocols
Synthesis of 4-Amino-3,5-dinitrobenzoic acid:
A detailed protocol for the synthesis of 4-amino-3,5-dinitrobenzoic acid has been described. One common method involves the nitration of a substituted benzoic acid derivative. For instance, starting from 4-chloro-3,5-dinitrobenzoic acid, amination can be achieved using aqueous ammonia in methanol. The reaction mixture is stirred and refluxed, followed by precipitation and purification to yield 4-amino-3,5-dinitrobenzoic acid.
Synthesis of this compound from 4-Amino-3,5-dinitrobenzoic acid:
-
Formation of the Acyl Chloride: 4-Amino-3,5-dinitrobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to form the highly reactive 4-amino-3,5-dinitrobenzoyl chloride.[5] This reaction is typically carried out in an inert solvent.
-
Amination of the Acyl Chloride: The resulting 4-amino-3,5-dinitrobenzoyl chloride is then reacted with ammonia (in the form of ammonium hydroxide or ammonia gas) to form the final product, this compound. The amide is then purified through recrystallization.
Biological Activity: A Comparative Perspective
Direct comparative studies on the biological activity of this compound and 4-amino-3,5-dinitrobenzoic acid are not extensively documented in the available literature. However, the broader classes of dinitrobenzamides and nitrobenzoic acids have been investigated for various biological activities, particularly as antimicrobial agents.
The dinitrobenzamide scaffold is a key structural motif in the development of new pharmaceuticals, including those for treating tuberculosis.[6] The nitro groups are often crucial for the biological activity of these compounds, which have been identified as potent inhibitors of essential enzymes in Mycobacterium tuberculosis.[6]
While specific quantitative data (e.g., Minimum Inhibitory Concentrations - MICs) for this compound and 4-amino-3,5-dinitrobenzoic acid against a range of microorganisms are not available in the searched results, it is plausible that both compounds may exhibit some level of antimicrobial activity due to the presence of the nitroaromatic scaffold. The difference in the functional group (carboxylic acid vs. amide) would likely influence their solubility, cell permeability, and interaction with biological targets, leading to potentially different efficacy and spectrum of activity. Further experimental studies are required to elucidate and compare their specific antimicrobial profiles.
No specific signaling pathways involving either this compound or 4-amino-3,5-dinitrobenzoic acid were identified in the conducted research.
Conclusion
This compound and its precursor, 4-amino-3,5-dinitrobenzoic acid, are closely related nitroaromatic compounds with distinct physicochemical properties. The conversion of the carboxylic acid to the amide functional group alters properties such as solubility and potential biological interactions. While the dinitrobenzamide scaffold shows promise in medicinal chemistry, particularly in the development of antitubercular agents, a direct and quantitative comparison of the biological activities of these two specific compounds is lacking in the current literature. Further research, including comparative antimicrobial screening and mechanistic studies, is necessary to fully elucidate their respective performance and potential applications in drug development and other scientific fields.
References
- 1. This compound | C7H6N4O5 | CID 98638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-3,5-dinitrobenzoic acid | 7221-27-4 | FA67371 [biosynth.com]
- 3. 4-Amino-3,5-dinitrobenzoic acid | C7H5N3O6 | CID 277929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Some physicochemical properties of 4-amino-3,5-dinitrobenzoic acid (ADBA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
- 6. This compound | 54321-79-8 | Benchchem [benchchem.com]
A Comprehensive Guide to the Validation of an Analytical Method for 4-Amino-3,5-dinitrobenzamide Following ICH Guidelines
This guide provides a detailed comparison and procedural overview for the validation of an analytical method for 4-Amino-3,5-dinitrobenzamide, adhering to the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines.[1][2][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals to ensure that the analytical method employed for the quantification and purity assessment of this compound is suitable for its intended purpose.[7]
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[7] For pharmaceuticals, the ICH has established guidelines that are globally recognized and ensure the reliability and consistency of analytical data.
This compound is a chemical compound with applications in various research and development sectors, including as a potential scaffold in medicinal chemistry.[8] Accurate and reliable analytical methods are crucial for its quality control. This guide focuses on a High-Performance Liquid Chromatography (HPLC) method, a common and robust technique for the analysis of such compounds.[9]
Comparison of Analytical Method Performance with ICH Requirements
The performance of a validated analytical method is assessed against a set of validation characteristics outlined in the ICH guidelines. The following table summarizes these characteristics and the typical acceptance criteria for an HPLC assay of a drug substance like this compound.
| Validation Parameter | ICH Requirement/Guidance | Acceptance Criteria for HPLC Method |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be pure and well-resolved from any impurities, degradation products, or placebo components. Peak purity analysis (e.g., by PDA detector) should confirm no co-elution. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of 5 concentrations is recommended.[2] | A linear relationship between concentration and peak area should be established. The correlation coefficient (r²) should be ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | For assay, typically 80% to 120% of the test concentration. For content uniformity, a wider range may be required. For impurity determination, from the reporting threshold to 120% of the specification. |
| Accuracy | The closeness of test results obtained by the method to the true value. It should be established across the specified range.[2] | The recovery should be within 98.0% to 102.0% for the assay of the drug substance. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is assessed at three levels: repeatability, intermediate precision, and reproducibility. | Repeatability (intra-day precision) and Intermediate Precision (inter-day precision) should show a Relative Standard Deviation (RSD) of ≤ 2.0%. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (S/N) of 3:1 or based on the standard deviation of the response and the slope of the calibration curve. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (S/N) of 10:1 or based on the standard deviation of the response and the slope of the calibration curve. RSD at LOQ should be acceptable. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | The method should show no significant changes in results when parameters like mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) are varied. |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the validation of an HPLC method for this compound.
3.1. HPLC Method Parameters (Illustrative Example)
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer), with the exact ratio determined during method development. For Mass-Spec compatibility, formic acid can be used instead of phosphoric acid.[9]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (to be determined by UV scan of this compound).
3.2. Specificity (Forced Degradation Studies)
To demonstrate specificity, forced degradation studies are performed to ensure that the method can separate the main analyte from its potential degradation products.[10][11][12][13]
-
Acid Degradation: Reflux the sample solution with 0.1 N HCl for a specified period.
-
Base Degradation: Reflux the sample solution with 0.1 N NaOH for a specified period.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ for a specified period.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for a specified period.
After each stress condition, the samples are analyzed by the HPLC method. The chromatograms are examined for the resolution of the this compound peak from any degradation product peaks.
3.3. Linearity
Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected working concentration. Inject each solution in triplicate and record the peak areas. Plot a graph of peak area versus concentration and perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
3.4. Accuracy (Recovery)
Accuracy is determined by applying the analytical procedure to an analyte of known purity (e.g., a reference standard).[2] Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of this compound into a placebo or blank matrix. Analyze each sample in triplicate and calculate the percentage recovery.
3.5. Precision
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[2]
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for each set of measurements.
3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Calibration Curve Method:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
3.7. Robustness
Introduce small, deliberate variations to the method parameters and assess their impact on the results. Examples of variations include:
-
Flow rate (e.g., ±0.1 mL/min)
-
Mobile phase composition (e.g., ±2% organic phase)
-
Column temperature (e.g., ±5°C)
-
pH of the mobile phase buffer (e.g., ±0.2 units)
Analyze the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the assay results for each varied condition.
Data Presentation (Illustrative Data)
The following tables present illustrative quantitative data that would be expected from a successful validation study.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) |
| 50 | 501234 |
| 75 | 752345 |
| 100 | 1003456 |
| 125 | 1254567 |
| 150 | 1505678 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Concentration Level | Amount Spiked (mg) | Amount Recovered (mg, n=3) | % Recovery |
| 80% | 8.0 | 7.95 | 99.4% |
| 100% | 10.0 | 10.05 | 100.5% |
| 120% | 12.0 | 11.92 | 99.3% |
| Average Recovery | 99.7% |
Table 3: Precision Data
| Precision Level | Parameter | Result (n=6) |
| Repeatability | % Assay | 99.8, 100.1, 99.5, 100.3, 99.9, 100.2 |
| Mean % Assay | 99.97 | |
| % RSD | 0.31% | |
| Intermediate Precision | % Assay (Day 2) | 100.5, 99.8, 100.2, 100.6, 99.7, 100.1 |
| Mean % Assay | 100.15 | |
| % RSD | 0.35% |
Table 4: Robustness Data
| Parameter Varied | Variation | System Suitability | % Assay |
| Flow Rate (mL/min) | 0.9 | Pass | 99.8% |
| 1.1 | Pass | 100.1% | |
| Column Temperature (°C) | 25 | Pass | 99.9% |
| 35 | Pass | 100.0% |
Mandatory Visualizations
The following diagrams illustrate the workflow of the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
Caption: Experimental Workflow for Specificity.
Conclusion
The validation of an analytical method for this compound according to ICH guidelines is a systematic process that ensures the reliability, accuracy, and precision of analytical data. The illustrative HPLC method and validation data presented in this guide provide a framework for establishing a suitable quality control method for this compound. Adherence to these principles is essential for regulatory compliance and for ensuring the quality and safety of pharmaceutical products.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. This compound | 54321-79-8 | Benchchem [benchchem.com]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. biopharminternational.com [biopharminternational.com]
- 12. biopharmaspec.com [biopharmaspec.com]
- 13. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
Comparative Cytotoxicity of 4-Amino-3,5-dinitrobenzamide in Mammalian Cells: An Analysis Based on Available Data for Structurally Related Compounds
A comprehensive review of publicly available data reveals a notable absence of specific cytotoxic profiles for 4-Amino-3,5-dinitrobenzamide (ADNB) in mammalian cell lines. While direct comparative studies and IC50 values for ADNB are not currently published, an analysis of structurally related nitroaromatic and dinitrobenzamide compounds can provide valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes available information on analogous compounds to infer potential cytotoxic mechanisms and offers detailed experimental protocols for future investigations of ADNB.
While specific quantitative data for this compound is not available, studies on other dinitrobenzamide derivatives offer a comparative context. For instance, certain N-Alkyl-3,5-dinitrobenzamides have been evaluated for their effects on human macrophages, showing a lethal concentration 50 (LC50) of greater than 32 µg/mL[1]. It is important to note that direct comparison is challenging due to structural variations and different experimental conditions.
The cytotoxicity of nitroaromatic compounds is often linked to their metabolic activation. Aromatic amines, a feature of ADNB, can be metabolized into reactive intermediates that induce cellular damage[2]. The nitro groups can also undergo reduction to form cytotoxic species, a mechanism observed in other nitro-containing drugs[3].
Experimental Protocols
To facilitate the investigation of the cytotoxic properties of this compound, the following detailed experimental protocols for standard in vitro cytotoxicity and apoptosis assays are provided.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Plate mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at concentrations around the estimated IC50 value for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the medium.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Potential Signaling Pathways and Visualizations
Based on the mechanisms of related compounds, the cytotoxicity of this compound could be mediated through the induction of apoptosis. The following diagrams illustrate a generalized experimental workflow and a potential apoptotic signaling pathway.
Workflow for assessing the cytotoxicity of a test compound.
A potential intrinsic apoptosis signaling pathway.
References
Safety Operating Guide
Safe Disposal of 4-Amino-3,5-dinitrobenzamide: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical waste is paramount for both personal safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of 4-Amino-3,5-dinitrobenzamide, a compound that requires careful handling due to its hazardous properties.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation. Adherence to strict personal protective equipment (PPE) protocols is mandatory.
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect from spills.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2] This ensures that the chemical is managed in an environmentally responsible and compliant manner.
-
Waste Segregation: It is critical to segregate chemical waste. Do not mix this compound with other waste streams, particularly incompatible chemicals. A designated, clearly labeled waste container for "Aromatic Nitro Compounds" or "Toxic Organic Solid Waste" should be used.
-
Container Selection and Labeling:
-
Utilize a robust, leak-proof container with a secure lid that is compatible with the chemical.
-
The container must be clearly labeled with the full chemical name: "this compound," the appropriate hazard symbols (e.g., irritant, health hazard), and the date of accumulation.
-
-
Waste Collection:
-
Carefully transfer the solid this compound waste into the designated container using a clean spatula or scoop.
-
For residual amounts in laboratory glassware, rinse the contaminated items with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). This solvent rinse is now also considered hazardous waste and should be collected in a separate, clearly labeled "Halogenated/Nitrated Organic Solvent Waste" container.
-
-
Temporary Storage:
-
Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.
-
Ensure the storage area is away from heat sources and incompatible materials.
-
-
Arranging for Final Disposal:
-
Once the waste container is full or ready for disposal, arrange for its collection by a licensed hazardous waste disposal company.
-
Provide the disposal company with a comprehensive and accurate description of the waste, including its chemical identity and associated hazards.
-
Always adhere to all local, regional, and national regulations pertaining to the transportation and disposal of hazardous chemical waste.
-
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Waste Container Fill Level | ≤ 90% of total capacity | To prevent spills and allow for potential vapor expansion. |
| Rinsing Solvent Volume | Minimal amount necessary | To minimize the generation of secondary liquid waste. |
| Temporary Storage Duration | As per institutional and local regulations | To ensure timely and compliant disposal. |
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Amino-3,5-dinitrobenzamide
This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 4-Amino-3,5-dinitrobenzamide. Given the compound's classification as a skin, eye, and potential respiratory irritant, adherence to these protocols is vital for ensuring personal safety and minimizing environmental exposure.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications & Quantitative Data |
| Eye & Face Protection | Safety Goggles | Must meet EN 166 or OSHA 29 CFR 1910.133 standards. Required at all times. |
| Face Shield | To be worn over safety goggles during procedures with a high risk of splashing or dust generation. | |
| Hand Protection | Chemical-Resistant Gloves | Primary Recommendation: Nitrile or Butyl rubber gloves are advised for handling nitroaromatic compounds.[2] Thickness: A minimum thickness of 5-8 mil is recommended for handling the solid compound.[2][3] For tasks with a higher risk of exposure, thicker gloves (9-10 mil) should be considered.[3] Breakthrough Time: Specific data for this compound is unavailable. For 5-mil nitrile gloves, breakthrough for some chemicals can occur in under 15 minutes with direct contact.[4] It is crucial to change gloves immediately after any suspected contact. |
| Body Protection | Laboratory Coat | A flame-resistant, long-sleeved lab coat must be worn and kept fully fastened. |
| Respiratory Protection | Air-Purifying Respirator | A NIOSH-approved respirator with a particulate filter (N95, R95, or P100) is required when handling the powder outside of a certified chemical fume hood or when dust generation is likely.[5][6] |
Experimental Protocols: Safe Handling and Operational Workflow
A systematic approach is essential for safely handling this compound in a laboratory setting.
1. Engineering Controls and Preparation:
-
All work with the solid form of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a calibrated analytical balance is placed inside the fume hood for weighing procedures.
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed.
2. Weighing and Transfer of Solid Compound:
-
Don the appropriate PPE as outlined in the table above before entering the designated handling area.
-
Use anti-static weigh paper or a tared, sealed container to handle the powder.
-
Handle the compound gently to avoid creating dust.
-
After weighing, carefully seal the container and decontaminate the spatula and weighing area with a damp cloth or paper towel, which should then be disposed of as hazardous waste.
3. Solution Preparation:
-
Slowly add the solid this compound to the solvent to prevent splashing.
-
If sonication is required, ensure the vial is securely capped and placed within a secondary container.
-
Clearly label the final solution with the chemical name, concentration, solvent, date of preparation, and the handler's initials.
4. Post-Handling Procedures:
-
Thoroughly wash hands and any potentially exposed skin with soap and water after handling the compound, even if gloves were worn.
-
Decontaminate all work surfaces and equipment used during the procedure.
Logical Workflow for PPE Selection and Use
Caption: PPE selection workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. Nitroaromatic compounds are generally considered hazardous waste and require disposal through high-temperature incineration by a licensed hazardous waste facility.[7]
1. Waste Segregation:
-
All waste contaminated with this compound must be segregated as "Hazardous Nitroaromatic Waste."[8]
-
Do not mix this waste stream with non-hazardous laboratory trash or other chemical waste categories unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9]
2. Waste Containers:
-
Use a dedicated, leak-proof, and clearly labeled container for solid waste (e.g., contaminated gloves, weigh paper, paper towels).
-
The container must be labeled with "Hazardous Waste" and the full chemical name, "this compound."[10][11]
-
For solutions, use a separate, compatible, and clearly labeled container for "Hazardous Nitroaromatic Liquid Waste."
3. Disposal of Contaminated Materials:
-
Solid Waste: Place all contaminated disposable items, including PPE, into the designated solid hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in the designated liquid hazardous waste container.
-
Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[10] After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but institutional policies may vary.
4. Arranging for Disposal:
-
Once the waste container is full, or at regular intervals as dictated by your institution's policies, arrange for pickup by your EHS department or a licensed hazardous waste disposal contractor.
-
Maintain accurate records of the waste generated, including the chemical name and approximate quantity.
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing the appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.
References
- 1. ehs.sfsu.edu [ehs.sfsu.edu]
- 2. Nitrile Glove Thickness Levels [titanfine.com]
- 3. gloves.com [gloves.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. northwestern.edu [northwestern.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. nj.gov [nj.gov]
- 8. unigoa.ac.in [unigoa.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
